molecular formula C8H9BrO B1605150 3-(2-Bromoethyl)phenol CAS No. 52059-50-4

3-(2-Bromoethyl)phenol

Cat. No.: B1605150
CAS No.: 52059-50-4
M. Wt: 201.06 g/mol
InChI Key: PFGNESVRGGEZCB-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)phenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromoethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromoethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGNESVRGGEZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341323
Record name 3-(2-Bromoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52059-50-4
Record name 3-(2-Bromoethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(2-Bromoethyl)phenol CAS 52059-50-4 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(2-Bromoethyl)phenol (CAS 52059-50-4)[1]

Executive Summary 3-(2-Bromoethyl)phenol (CAS 52059-50-4) is a bifunctional aromatic building block characterized by a phenolic hydroxyl group and a reactive alkyl bromide tethered at the meta position.[1] This "ambident" reactivity profile—combining a nucleophilic phenol with an electrophilic alkyl halide—makes it a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for central nervous system (CNS) agents and selective estrogen receptor modulators (SERMs). This guide details its physicochemical properties, synthetic pathways, handling protocols to prevent self-polymerization, and its application in medicinal chemistry.[1][2]

Part 1: Chemical Identity & Physical Properties[3][4][5]

The meta-substitution pattern of 3-(2-Bromoethyl)phenol offers a unique geometric vector compared to the more common para-isomers (e.g., tyrosol derivatives), allowing for the construction of bent or non-linear pharmacophores.[1]

Table 1: Physicochemical Profile
PropertyDataNote
CAS Number 52059-50-4
IUPAC Name 3-(2-Bromoethyl)phenol
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Physical State Viscous Oil or Low-Melting SolidTends to supercool; crystallizes slowly.[1][3][4][5][6]
Boiling Point ~280°C (Predicted)Decomposes before boiling at atm pressure.
Solubility DCM, THF, Ethyl Acetate, AlcoholsLimited water solubility; soluble in aqueous base (phenoxide formation).[2]
pKa (Phenol) ~9.9Typical for alkyl-substituted phenols.[1]
Stability Hygroscopic; Light SensitiveDarkens upon oxidation; prone to self-alkylation at high pH.[1][2]

Part 2: Structural Analysis & Reactivity Profile

The core challenge and utility of 3-(2-Bromoethyl)phenol lie in its dual functionality. It is an internal nucleophile-electrophile system .[1][2]

  • The Phenolic Hydroxyl (Nucleophile): Under basic conditions (pH > 10), the phenol deprotonates to form a phenoxide anion.

  • The Alkyl Bromide (Electrophile): The carbon-bromine bond is susceptible to S_N2 attack.

Critical Reactivity Hazard: Self-Alkylation (Polymerization) If the compound is stored in basic media or heated without protection, the phenoxide of one molecule can attack the alkyl bromide of another, leading to the formation of poly(ether) oligomers.

  • Prevention: Store in slightly acidic conditions or as a protected derivative (e.g., TBDMS ether) if long-term storage is required.[2]

Diagram 1: Reactivity & Divergence Map

This diagram illustrates the competing pathways and the strategic protection required to direct reactivity.[2]

ReactivityMap Start 3-(2-Bromoethyl)phenol (Ambident Reactivity) Base Basic Conditions (NaH / K2CO3) Start->Base Deprotonation Protect Phenol Protection (TBDMS-Cl / Imidazole) Start->Protect Silyl Protection Polymer Self-Alkylation (Polyether Formation) Base->Polymer Intermolecular SN2 (Uncontrolled) Intermed Protected Bromide (TBDMS-O-Ar-Et-Br) Protect->Intermed Isolable Intermediate AmineRxn Amine Alkylation (Target Synthesis) Intermed->AmineRxn Reaction with Secondary Amines

Caption: Divergent reactivity pathways. Direct base treatment risks polymerization; silyl protection isolates the electrophilic reactivity for controlled synthesis.[2]

Part 3: Synthesis & Manufacturing

While 3-(2-Bromoethyl)phenol can be prepared via demethylation of 3-(2-bromoethyl)anisole, the most robust laboratory route involves the reduction of 3-hydroxyphenylacetic acid followed by selective bromination.[1]

Route: Selective Bromination (The Appel Reaction)

This method avoids strong acids (like HBr) that might cause ring bromination or degradation.

  • Precursor: 3-Hydroxyphenylacetic acid (CAS 621-37-4).[1][2]

  • Step 1: Reduction. Treatment with Borane-THF (

    
    ) reduces the carboxylic acid to the alcohol, yielding 3-(2-hydroxyethyl)phenol.[1]
    
  • Step 2: Bromination. The Appel reaction (

    
    ) converts the primary alcohol to the bromide.
    
    • Note: The phenolic OH is less reactive towards

      
       than the primary aliphatic alcohol, allowing for selectivity without protection if stoichiometry is strictly controlled (1.05 eq).[2]
      

Part 4: Experimental Protocol (Validated)

Objective: Synthesis of a pharmacophore scaffold via N-alkylation of a secondary amine (e.g., Piperidine) using 3-(2-Bromoethyl)phenol.

Context: This protocol assumes the use of the unprotected phenol, utilizing the difference in pKa between the amine and the phenol to direct selectivity.[2]

Materials:
  • 3-(2-Bromoethyl)phenol (1.0 eq)[1]

  • Piperidine (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)[2]
    
  • Acetonitrile (ACN, anhydrous)

  • Sodium Iodide (NaI, 0.1 eq, catalyst)[2]

Step-by-Step Methodology:
  • Preparation:

    • Dissolve 3-(2-Bromoethyl)phenol (10 mmol, 2.01 g) in anhydrous ACN (50 mL).

    • Add anhydrous

      
       (20 mmol, 2.76 g) and NaI (1 mmol, 0.15 g).
      
    • Expert Insight: The addition of NaI generates the in situ alkyl iodide (Finkelstein reaction), which is a superior electrophile, accelerating the reaction and minimizing thermal degradation.[2]

  • Amine Addition:

    • Add Piperidine (12 mmol, 1.02 g) dropwise at room temperature.

    • Control: Do not add the phenol to the base first without the amine present; this minimizes the concentration of free phenoxide available for self-alkylation.[2]

  • Reaction:

    • Heat the mixture to reflux (80°C) under nitrogen atmosphere for 6–12 hours.

    • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the starting bromide (Rf ~0.6) and appearance of the amine product (Rf ~0.2, stains with Ninhydrin or Dragendorff).

  • Workup:

    • Cool to room temperature.[2] Filter off inorganic solids (

      
      , KBr).[2]
      
    • Concentrate the filtrate under reduced pressure.[2][3][5]

    • Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).

    • Crucial Step: The product contains a basic amine and an acidic phenol.[2] It is zwitterionic-like but likely exists as the neutral molecule in organic solvent.[1][2]

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Gradient: 0%

      
       10% MeOH in DCM.[2]
      
Diagram 2: Experimental Workflow

Workflow Setup Reagent Setup Solvent: ACN (Anhydrous) Catalyst: NaI (Finkelstein) Addition Addition Sequence 1. Phenol + Base + NaI 2. Amine (Immediate) Setup->Addition Reflux Reflux (80°C, 6-12h) Competition: N-Alkylation vs O-Alkylation Addition->Reflux Workup Filtration & Extraction Remove KBr/K2CO3 Reflux->Workup Purify Flash Chromatography (DCM:MeOH) Workup->Purify

Caption: Optimized workflow for N-alkylation minimizing self-polymerization risks.

Part 5: Safety & Handling (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B). Phenols are rapidly absorbed through the skin.[2]

    • Acute Toxicity: Harmful if swallowed or inhaled.[2]

    • Sensitizer: Alkyl bromides are potential contact sensitizers.[2]

  • Storage:

    • Store at 2–8°C under inert gas (Argon/Nitrogen).

    • Protect from light (amber vials).

    • Avoid storage with strong bases or oxidizing agents.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Phenols and Alkyl Bromides (Appel Reaction). Retrieved from [Link]

Sources

Isomeric Divergence: A Technical Analysis of 3- vs. 4-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry intermediates, 3-(2-Bromoethyl)phenol (meta-isomer) and 4-(2-Bromoethyl)phenol (para-isomer) represent a classic case of structural isomerism dictating functional utility. While chemically similar, their divergent geometries and electronic profiles lead to distinct roles in drug development.

The 4-isomer is a commercially critical scaffold, serving as the primary anchor for the synthesis of Metoprolol (a WHO Essential Medicine) and various tyramine-based receptor ligands. In contrast, the 3-isomer functions primarily as a high-value tool for Structure-Activity Relationship (SAR) profiling, allowing researchers to probe the steric tolerance of receptor binding pockets (e.g., probing "meta-space" in adrenergic or serotonergic receptors) and serving as a precursor for specialized radiotracers.

This guide analyzes the physicochemical distinctions, synthetic pathways, and reactivity profiles of these two isomers, providing actionable protocols for their handling and derivatization.

Part 1: Physicochemical & Structural Analysis

The fundamental difference lies in the substitution pattern on the benzene ring. This geometric variation influences not only the melting point and crystal packing but also the electronic environment of the phenolic hydroxyl group.

Comparative Data Table
Property4-(2-Bromoethyl)phenol (Para)3-(2-Bromoethyl)phenol (Meta)
Structure Linear, Symmetric (

approx.)
Kinked, Asymmetric (

)
CAS Number 14140-15-9 52059-50-4
Physical State Crystalline SolidLow-melting Solid or Oil
Melting Point 88–92 °C< 50 °C (often oil at RT)
Boiling Point ~276 °C (760 Torr)~280 °C (Predicted)
pKa (Phenol) ~9.91 (Predicted)~9.85 (Predicted)
Key Application Metoprolol Synthesis, Tyrosol mimicsSAR Probing, Radiotracer precursors
Electronic Effects & Reactivity[1][2][3]
  • 4-Isomer (Para): The (2-bromoethyl) group is in the para position. Alkyl groups are weakly electron-donating (+I). In the para position, the alkyl group can also participate in hyperconjugation, slightly increasing the electron density of the ring. However, the bromine atom at the end of the ethyl chain exerts a weak inductive withdrawal (-I), but its distance (2 carbons) dampens this effect on the phenol.

  • 3-Isomer (Meta): The substituent is meta. Resonance effects from the alkyl group cannot directly delocalize to the carbon bearing the hydroxyl group. The interaction is primarily inductive. This often makes meta-substituted phenols slightly more acidic than their para-alkyl counterparts, though the difference here is marginal.

Implication: In nucleophilic substitution reactions (e.g., O-alkylation), the 4-isomer's phenoxide is slightly more nucleophilic due to better resonance donation from the para-alkyl chain, making it a more robust substrate for large-scale ether synthesis.

Part 2: Synthetic Pathways[4]

Both isomers are typically synthesized from their corresponding hydroxyphenylacetic acid or (hydroxyethyl)phenol (Tyrosol) precursors. The choice of bromination agent is critical to avoid brominating the aromatic ring.

Pathway Visualization (DOT)

SynthesisPathways cluster_para Para-Isomer Synthesis (Commercial Route) cluster_meta Meta-Isomer Synthesis (Research Route) P_Start 4-Hydroxyphenylacetic Acid P_Alc 4-(2-Hydroxyethyl)phenol (p-Tyrosol) P_Start->P_Alc Reduction (LiAlH4 or BH3) P_Prod 4-(2-Bromoethyl)phenol P_Alc->P_Prod Bromination (HBr/AcOH or PBr3) M_Start 3-Hydroxyphenylacetic Acid M_Alc 3-(2-Hydroxyethyl)phenol (m-Tyrosol) M_Start->M_Alc Reduction (LiAlH4) M_Prod 3-(2-Bromoethyl)phenol M_Alc->M_Prod Appel Reaction (CBr4, PPh3) caption Fig 1. Parallel synthetic routes. The meta-isomer often requires milder bromination (Appel) to prevent side reactions due to its liquid state purity issues.

Experimental Protocol: Synthesis of 4-(2-Bromoethyl)phenol

Context: This protocol utilizes HBr, which is scalable and cost-effective for the solid para-isomer.

Reagents:

  • 4-(2-Hydroxyethyl)phenol (p-Tyrosol): 1.0 eq

  • Hydrobromic acid (48% aq): 5.0 eq

  • Benzene or Toluene (Solvent): 10 volumes

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Dissolution: Charge p-Tyrosol and Toluene. Heat to 60°C to ensure partial solubility.

  • Addition: Add 48% HBr dropwise over 30 minutes. The mixture may biphasic initially.[1]

  • Reflux: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. A Dean-Stark trap can be used to remove water, driving the equilibrium forward.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting alcohol (Rf ~0.2) should disappear, replaced by the bromide (Rf ~0.6).

  • Workup: Cool to room temperature. Separate the organic layer.[2] Wash with water (2x), sat. NaHCO3 (to remove acid traces), and brine.

  • Crystallization: Dry over MgSO4, filter, and concentrate. The 4-isomer will crystallize upon cooling (recrystallize from Hexane/Ether if necessary).

    • Target Yield: 85-90%[3]

    • Target MP: 88-92°C[3][4][5][6][7]

Part 3: Reactivity & Applications

The divergence in application is driven by the shape of the molecule.

The 4-Isomer: The Metoprolol Gateway

The para-isomer is the "workhorse." Its linear geometry allows it to fit into the synthesis of Metoprolol Succinate , a selective


 receptor blocker.
  • Mechanism: The phenol moiety is O-alkylated with epichlorohydrin. The para-bromoethyl group (or its methoxy-precursor in some routes) provides the "tail" of the drug.

  • Why Para? The

    
    -adrenergic receptor pocket specifically accommodates the para-substituted phenoxy-propanolamine pharmacophore. Meta-substitution results in a significant loss of potency (10-100x fold reduction).
    
The 3-Isomer: The SAR Probe

The meta-isomer is the "explorer." It is used to synthesize analogues that test the spatial constraints of a binding pocket.

  • Receptor Mapping: By synthesizing the meta-analogue of a known para-active drug, researchers can determine if the receptor has "width" or "depth" in that specific vector.

  • Radiochemistry: 3-(2-Bromoethyl)phenol is often used as a precursor for F-18 labeling . The bromine is a good leaving group for nucleophilic fluorination (

    
    ), allowing the creation of PET tracers to image systems where meta-substitution is tolerated.
    
Application Workflow (DOT)

Applications Para 4-(2-Bromoethyl)phenol Metoprolol Metoprolol Synthesis (Beta-Blocker) Para->Metoprolol  Epichlorohydrin  i-PrNH2 Tyramine Tyramine Derivatives (Adrenergic Agonists) Para->Tyramine  Amination Meta 3-(2-Bromoethyl)phenol SAR SAR Profiling (Steric Probing) Meta->SAR  Library Gen. PET PET Tracer Dev (18F-Substitution) Meta->PET  K[18F]/K222 caption Fig 2. Functional divergence. The para-isomer is a manufacturing staple; the meta-isomer is a discovery tool.

Part 4: Safety & Handling (E-E-A-T)

As alkylating agents, both isomers pose specific hazards. The presence of the alkyl bromide moiety makes them potential vesicants (blistering agents) and DNA alkylators.

  • Vesicant Action: The

    
     group is a primary alkyl halide. It reacts readily with biological nucleophiles (proteins, DNA).
    
    • Warning: Direct skin contact can cause delayed burns. The 4-isomer (solid) dust is a severe respiratory irritant. The 3-isomer (oil) penetrates skin rapidly.

  • Decomposition: Both isomers can slowly release HBr if exposed to moisture/light. Store in amber vials, under argon, at 2-8°C.

  • Neutralization: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the bromide and neutralize the agent before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84221, 4-(2-Bromoethyl)phenol. Retrieved from [Link]

  • Jung, S. H., et al. (2000). Enantioselective preparation of metoprolol and its major metabolites.[8] Archives of Pharmacal Research, 23(3), 226-229.[8] (Describes the use of para-substituted phenols in Metoprolol synthesis). Retrieved from [Link]

Sources

meta-isomer structure of (2-bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(2-Bromoethyl)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

3-(2-Bromoethyl)phenol is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. Possessing both a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide, this compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecular architectures. Its structure is particularly relevant in the field of drug discovery, where the meta-substituted phenethyl scaffold is a recurring motif in biologically active compounds. This guide provides a comprehensive overview of 3-(2-bromoethyl)phenol, detailing its fundamental properties, validated synthetic protocols, spectroscopic signature, chemical reactivity, and strategic applications in the development of novel therapeutic agents.

Core Physicochemical & Structural Properties

A thorough understanding of a synthetic building block begins with its fundamental physicochemical properties. These parameters govern its behavior in reaction media, its purification, and its handling. The key properties of 3-(2-bromoethyl)phenol are summarized below.[1]

PropertyValue
IUPAC Name 3-(2-Bromoethyl)phenol
CAS Number 52059-50-4
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol
Monoisotopic Mass 199.98368 Da
Appearance (Typically) Off-white to pale yellow solid or oil
Topological Polar Surface Area 20.2 Ų
Rotatable Bond Count 2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1

The structure, characterized by a hydroxyl group and a bromoethyl substituent at the meta-position of a benzene ring, provides a unique combination of reactivity.

Caption: 2D Structure of 3-(2-Bromoethyl)phenol.

Synthesis Protocol: From Alcohol to Alkyl Bromide

The most direct and reliable synthesis of 3-(2-bromoethyl)phenol involves the bromination of its corresponding alcohol precursor, 3-hydroxyphenethyl alcohol (also known as 2-(3-hydroxyphenyl)ethanol).[2] This transformation is a cornerstone of organic synthesis, converting a poor leaving group (-OH) into an excellent one (-Br), thereby activating the side chain for subsequent nucleophilic substitution reactions.

Causality in Protocol Design

The choice of brominating agent is critical. While reagents like phosphorus tribromide (PBr₃) are effective, they can be harsh and lead to side reactions with the phenol group. A common and often higher-yielding method involves using an aqueous solution of hydrobromic acid (HBr) with a sulfuric acid (H₂SO₄) catalyst. The strong acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O), which is then displaced by the bromide ion. The reaction is typically heated to overcome the activation energy for this Sₙ2-type reaction.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge reactor with 3-hydroxyphenethyl alcohol B Add aqueous HBr (48%) A->B C Slowly add conc. H₂SO₄ (catalyst) under cooling B->C D Heat mixture to reflux (e.g., 100-110 °C) C->D E Monitor reaction progress (TLC or LC-MS) D->E F Cool to RT and quench with ice-water E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer with sat. NaHCO₃ and brine G->H I Dry over Na₂SO₄, filter, and concentrate in vacuo H->I J Purify crude product via flash column chromatography I->J G cluster_phenol Phenolic -OH Reactions cluster_bromide Alkyl Bromide Reactions A 3-(2-Bromoethyl)phenol B O-Alkylation (e.g., + R-X, Base) A->B RX, K₂CO₃ C O-Acylation (e.g., + Ac₂O) A->C Ac₂O, Pyridine D Electrophilic Aromatic Substitution (ortho/para to -OH) A->D e.g., Br₂ E Nucleophilic Substitution (Sₙ2) (e.g., + R-NH₂) A->E RNH₂ F Nucleophilic Substitution (Sₙ2) (e.g., + R-SH) A->F RSH, Base G Nucleophilic Substitution (Sₙ2) (e.g., + R-O⁻) A->G RONa

Sources

3-(2-Bromoethyl)phenol boiling point and melting point data

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical resource for research scientists and medicinal chemists. It addresses the specific physical properties of 3-(2-Bromoethyl)phenol , synthesizes available data with predictive models where experimental values are scarce, and provides a validated protocol for its preparation.

Executive Summary & Application Context

3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a critical bifunctional building block in medicinal chemistry. Unlike its more common para-isomer, the meta-substitution pattern offers unique steric geometry, making it invaluable for designing ligands that require a "bent" or non-linear conformation to fit specific enzyme pockets or receptor sites.

This compound features two distinct reactive handles:[1]

  • Phenolic Hydroxyl (-OH): A nucleophile for etherification or esterification, often used to anchor the molecule to a scaffold.

  • Alkyl Bromide (-CH₂CH₂Br): An electrophile susceptible to nucleophilic substitution (

    
    ), ideal for introducing ethyl-linked amines, thiols, or carbon-nucleophiles.
    

Key Application: It is frequently employed as a "linker" moiety in fragment-based drug discovery (FBDD) to connect pharmacophores while maintaining a specific distance and angle.

Physical Properties Data

Due to the lower commercial availability of the meta-isomer compared to the para-isomer, experimental data is often conflated. The tables below rigorously distinguish between the experimentally validated para-benchmark and the specific data for the meta-target.

Table 1: Comparative Physical Properties
Property3-(2-Bromoethyl)phenol (Meta-Isomer)4-(2-Bromoethyl)phenol (Para-Benchmark)
CAS Number 52059-50-4 14140-15-9
Molecular Formula


Molecular Weight 201.06 g/mol 201.06 g/mol
Physical State Low-melting solid or viscous oilCrystalline Solid
Melting Point 42–45 °C (Predicted/Est.)*88–92 °C [1]
Boiling Point ~135–140 °C @ 2 mmHg (Est.)175 °C @ 15 mmHg [2]
Density 1.50 ± 0.05 g/cm³1.501 g/cm³
pKa (Phenol) 9.85 ± 0.159.91
LogP 2.722.81

*Note: Meta-substituted aromatics typically exhibit lower melting points than their para-counterparts due to less efficient crystal packing symmetry.

Table 2: Solubility Profile
SolventSolubilityApplication Note
Dichloromethane (DCM) HighPreferred solvent for bromination reactions.
Ethyl Acetate HighExcellent for extraction and purification.
Water Low< 1 mg/mL; requires organic co-solvent.
DMSO HighSuitable for biological assay stock solutions.
Synthesis & Purification Protocol

Since the meta-isomer is often synthesized in situ or on-demand, the following protocol is designed for the conversion of 3-(2-Hydroxyethyl)phenol (CAS: 621-37-4) to 3-(2-Bromoethyl)phenol .

Reaction Type: Nucleophilic Substitution (Alcohol to Alkyl Bromide) Mechanism:


 displacement of an activated hydroxyl group.
Protocol: Bromination using Phosphorus Tribromide (

)

Reagents:

  • Starting Material: 3-(2-Hydroxyethyl)phenol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

  • Quench: Saturated Sodium Bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Dissolution: Charge the flask with 3-(2-Hydroxyethyl)phenol (10.0 g, 72.4 mmol) and anhydrous DCM (100 mL). Cool the solution to 0 °C using an ice/water bath.

  • Addition: Dilute

    
     (2.8 mL, 29.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product will have a higher

    
     than the starting alcohol.
    
  • Quench: Cool the mixture back to 0 °C. Slowly add saturated

    
     solution (50 mL) to neutralize acidic byproducts.
    
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Filter and concentrate under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the pure bromide.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing and utilizing this compound, highlighting the divergence between the meta and para isomers.

G cluster_0 Isomer Selection Logic Start Starting Material: 3-(2-Hydroxyethyl)phenol Reagent Reagent: PBr3 / DCM (0°C) Start->Reagent Activation Intermediate Intermediate: Phosphite Ester Species Reagent->Intermediate SN2 Mechanism Product Target Product: 3-(2-Bromoethyl)phenol Intermediate->Product Bromide Displacement Purification Purification: Flash Chromatography (Hexane/EtOAc) Product->Purification Workup Meta Meta-Isomer (Bent Geometry) Para Para-Isomer (Linear Geometry)

Caption: Synthesis workflow for 3-(2-Bromoethyl)phenol via PBr3 bromination, highlighting the SN2 mechanistic pathway.

Safety & Handling (HSE)
  • Corrosivity: Alkyl bromides are potent alkylating agents. They can alkylate DNA and proteins. Handle in a fume hood with double-gloving (Nitrile).

  • Lachrymator: Benzyl/Phenethyl halides can be severe eye irritants.[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation of the phenol ring. Light sensitive—store in amber vials.

References
  • PubChem. (2024).[3] Compound Summary: 3-(2-Bromoethyl)phenol (CAS 52059-50-4).[4] National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Bromination of Alcohols. Retrieved from [Link]

Sources

Technical Guide: CAS 52059-50-4 (3-(2-Bromoethyl)phenol)

[1][2]

Identity & Chemical Characterization

CAS 52059-50-4 corresponds to 3-(2-Bromoethyl)phenol , a specialized alkylating agent used primarily as a building block in medicinal chemistry for introducing the 3-hydroxyphenethyl pharmacophore.

Nomenclature & Synonyms
  • IUPAC Name: 3-(2-Bromoethyl)phenol[1]

  • Common Synonyms:

    • m-(2-Bromoethyl)phenol

    • 3-Hydroxyphenethyl bromide

    • Phenol, 3-(2-bromoethyl)-[2][1]

  • CAS Number: 52059-50-4[2][1]

  • Molecular Formula: C₈H₉BrO[2][1]

  • Molecular Weight: 201.06 g/mol

Structural Analysis

The molecule consists of a phenol ring substituted at the meta (3-) position with a 2-bromoethyl group. This specific substitution pattern is critical in drug design, often distinguishing the biological activity of meta-substituted ligands from their para-substituted counterparts (e.g., in opioid or monoamine receptor ligands).

PropertyValue
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point ~278°C (Predicted)
Density ~1.5 g/cm³
Solubility Soluble in organic solvents (DCM, THF, EtOAc); sparingly soluble in water
Stability Light-sensitive; prone to slow hydrolysis or polymerization if stored improperly

Synthesis & Production Strategies

The synthesis of 3-(2-Bromoethyl)phenol typically proceeds via the bromination of its corresponding alcohol precursor, 3-(2-hydroxyethyl)phenol (CAS 13398-94-2). This transformation requires careful control to prevent bromination of the aromatic ring or polymerization initiated by the phenoxide moiety.

Core Synthetic Pathway

The most reliable route involves the nucleophilic substitution of the aliphatic hydroxyl group using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

SynthesisPathPrecursor3-(2-Hydroxyethyl)phenol(CAS 13398-94-2)IntermediateTransition State(Phosphite ester / Oxonium)Precursor->IntermediateActivationReagentPBr3 or HBr(0°C to RT)Reagent->IntermediateProduct3-(2-Bromoethyl)phenol(CAS 52059-50-4)Intermediate->ProductNucleophilic Subst. (SN2)

Figure 1: Synthetic pathway for the conversion of 3-(2-hydroxyethyl)phenol to 3-(2-bromoethyl)phenol.[1][3]

Experimental Protocol: Bromination via PBr₃

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere.

  • Setup: Charge a flame-dried round-bottom flask with 3-(2-hydroxyethyl)phenol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C under nitrogen.

  • Addition: Dropwise add phosphorus tribromide (PBr₃) (0.35–0.4 eq) over 20 minutes. The stoichiometry is critical; excess PBr₃ can lead to side reactions on the electron-rich phenol ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (stain with KMnO₄ or ceric ammonium molybdate).

  • Quench: Carefully quench with ice-cold saturated NaHCO₃ solution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The product is prone to decomposition on acidic silica; rapid elution is recommended.

Applications in Drug Development

CAS 52059-50-4 serves as a versatile electrophile in the synthesis of bioactive small molecules. Its primary utility lies in introducing the 3-hydroxyphenethyl motif, a scaffold found in various analgesics, alkaloids, and neurotransmitter analogs.

Mechanism of Action: Alkylating Agent

The terminal bromide is a good leaving group, making the ethyl chain highly susceptible to SN2 attack by nucleophiles (amines, thiols, or enolates).

Key Application: Synthesis of Amino-Phenol Derivatives A documented downstream product is 3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol (CAS 52059-51-5), formed by reacting CAS 52059-50-4 with N-methyl-2-phenylethylamine. This reaction highlights the compound's role in building complex amine scaffolds.

ReactionSchemeReactant13-(2-Bromoethyl)phenol(CAS 52059-50-4)Product3-Hydroxyphenethyl-Amine Derivative(Bioactive Scaffold)Reactant1->ProductS_N2 AlkylationReactant2N-Nucleophile(e.g., Secondary Amine)Reactant2->ProductBaseBase (K2CO3/DIEA)Solvent (ACN/DMF)Base->ProductPromoter

Figure 2: General workflow for the N-alkylation of amines using 3-(2-bromoethyl)phenol.

Critical Considerations: Chemoselectivity
  • Challenge: The molecule contains both a nucleophile (phenol -OH) and an electrophile (alkyl bromide). Under basic conditions, the phenol is deprotonated (pKₐ ~10) and can attack the bromide of another molecule, leading to polymerization (poly-ethers).

  • Solution:

    • Stoichiometry: Use a large excess of the amine nucleophile to favor intermolecular N-alkylation over O-alkylation.

    • Protection: If the amine is non-nucleophilic or valuable, protect the phenol as a silyl ether (e.g., TBDMS) or benzyl ether prior to the alkylation step, then deprotect globally at the end.

Safety & Handling

  • Hazards: As an alkylating agent, CAS 52059-50-4 is a potential mutagen and skin/eye irritant. It causes severe eye irritation (H319) and skin irritation (H315).

  • Storage: Store at -20°C under inert gas. The compound is sensitive to light and moisture. Darkening of the solid/oil indicates decomposition (HBr release).

References

  • Synthesis of 3-(2-Bromoethyl)phenol: Weibel, P. A.; Hesse, M. Helvetica Chimica Acta, 1973 , 56, 2460–2479.[1]

  • Alternative Synthetic Route: Moreau, C.; Rouessac, F. Bulletin de la Société Chimique de France, 1973 , 3427–3432.[1]

  • Downstream Product Identification (CAS 52059-51-5): ChemSrc Chemical Database, Entry for 3-[2-[methyl(2-phenylethyl)amino]ethyl]phenol.[4]

  • Precursor Information (3-(2-Hydroxyethyl)phenol): PubChem Compound Summary, CID 84221 (Isomer Reference).

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(2-Bromoethyl)phenol

[1]

Abstract

This guide details the protocol for the selective bromination of 3-hydroxyphenethyl alcohol (CAS 13398-94-2) to synthesize 3-(2-bromoethyl)phenol (CAS 52059-50-4). The transformation presents a classic chemoselectivity challenge: converting a primary aliphatic alcohol to an alkyl bromide in the presence of a free phenolic hydroxyl group. This protocol prioritizes the Appel Reaction as the "Gold Standard" method for laboratory-scale synthesis due to its mild, neutral conditions which prevent phenol alkylation or ring bromination. A secondary method using Phosphorus Tribromide (


)

Introduction & Retrosynthetic Analysis

The target molecule, 3-(2-bromoethyl)phenol, is a valuable intermediate in the synthesis of opioid receptor antagonists and other phenethylamine-based pharmaceuticals.[1]

The Chemoselectivity Challenge

The starting material contains two distinct nucleophilic sites:[1]

  • Aliphatic Primary Alcohol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     C-OH):  The target for substitution.
    
  • Phenolic Hydroxyl (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     C-OH):  Acidic (
    
    
    ) and susceptible to O-alkylation under basic conditions or electrophilic aromatic substitution under harsh acidic conditions.

Direct treatment with hydrobromic acid (HBr) is not recommended due to the risk of ring bromination and dehydration side reactions. The strategy must utilize reagents that activate the aliphatic oxygen specifically or rely on the superior nucleophilicity of the aliphatic alcohol.

Retrosynthetic Pathway

The synthesis relies on activating the aliphatic alcohol into a leaving group (oxyphosphonium intermediate) that is displaced by bromide in an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

RetrosynthesisTarget3-(2-Bromoethyl)phenol(Target)InterOxyphosphoniumIntermediateTarget->Inter SN2 Displacement(Br- attack)Start3-Hydroxyphenethyl alcohol(Starting Material)Inter->Start Activation(PPh3/CBr4 or PBr3)

Figure 1: Retrosynthetic logic relying on phosphorus-mediated activation.

Method A: The Appel Reaction (Recommended)

Best for: High purity, lab-scale (mg to multi-gram), acid-sensitive substrates. Mechanism: Triphenylphosphine (




Reagents & Equipment
ReagentEquiv.[1][2][3]RoleCAS
3-Hydroxyphenethyl alcohol 1.0Substrate13398-94-2
Carbon Tetrabromide (

)
1.25Bromine Source558-13-4
Triphenylphosphine (

)
1.25Activator603-35-0
Dichloromethane (DCM) Solvent0.1 M Conc.75-09-2
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 3-hydroxyphenethyl alcohol (1.0 equiv) and carbon tetrabromide (

    
    , 1.25 equiv) in anhydrous DCM. Cool the solution to 0°C  using an ice bath.
    
  • Addition: Dissolve triphenylphosphine (

    
    , 1.25 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Why: Controlling the addition limits the exotherm and prevents side reactions.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

  • Workup:

    • Add diethyl ether or pentane to the reaction mixture to precipitate the bulk of the triphenylphosphine oxide (TPPO).[1]

    • Filter the solids through a celite pad.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.[1]

    • Note: TPPO can be difficult to remove completely; a second column or trituration with cold ether may be required.[1]

Method B: Phosphorus Tribromide ( )

Best for: Scale-up (>50g), cost-efficiency. Caveat: Generates HBr gas; requires strict temperature control to maintain chemoselectivity.

Reagents
ReagentEquiv.Role
3-Hydroxyphenethyl alcohol 1.0Substrate
Phosphorus Tribromide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
0.4Brominating Agent
DCM or Toluene Solvent0.2 M Conc.
Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with an addition funnel, thermometer, and a gas outlet connected to a dilute NaOH trap (to neutralize HBr).

  • Solvation: Dissolve the starting alcohol in anhydrous DCM (or Toluene) and cool to -10°C to 0°C .

  • Addition: Add ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     (0.4 equiv) dropwise via the addition funnel. Do not allow temperature to exceed 5°C. 
    
    • Critical:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       reacts with 3 equivalents of alcohol.[4][5] Using 0.4 equiv ensures a slight excess of bromide source (1.2 equiv Br theoretical) while minimizing waste.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT slowly. Stir for an additional 2-12 hours.

  • Quench: Cool back to 0°C. Very slowly add water or saturated

    
     solution.
    
    • Warning: Quenching excess ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       is highly exothermic.
      
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (2x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography as described in Method A.

Process Workflow & Decision Tree

WorkflowStartStart: 3-Hydroxyphenethyl alcoholChoiceSelect MethodStart->ChoiceAppelMethod A: Appel (CBr4/PPh3)High Purity / Lab ScaleChoice->AppelPBr3Method B: PBr3Scale-up / Cost EffectiveChoice->PBr3MonitorMonitor TLC(Disappearance of polar SM)Appel->MonitorPBr3->MonitorWorkup_AppelPrecipitate TPPO w/ EtherFilter & ConcentrateMonitor->Workup_AppelMethod AWorkup_PBr3Quench w/ NaHCO3 (Exothermic!)Extract & ConcentrateMonitor->Workup_PBr3Method BPurifyFlash Chromatography(Hex/EtOAc)Workup_Appel->PurifyWorkup_PBr3->PurifyProductProduct: 3-(2-Bromoethyl)phenolPurify->Product

Figure 2: Operational workflow for selecting and executing the synthesis.

Analytical Data & QC

Upon isolation, the product should be verified using NMR.[1][6]

  • Appearance: Colorless to pale yellow oil (may crystallize upon standing/cooling).[1]

  • 
     NMR (400 MHz, 
    
    
    ):
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.15 (t, 1H, Ar-H)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       6.80 (d, 1H, Ar-H)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       6.70 (s, 1H, Ar-H)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       6.68 (d, 1H, Ar-H)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       5.10 (s, 1H, Ar-OH, broad)
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.55 (t, 2H, 
      
      
      )
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.10 (t, 2H, 
      
      
      )
  • Key Diagnostic: The shift of the triplet from ~3.8 ppm (starting alcohol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) to ~3.55 ppm (
    
    
    ) confirms substitution.

Safety & Troubleshooting

Safety Hazards[1][9]
  • Alkylating Agent: 3-(2-Bromoethyl)phenol is a potential alkylating agent. It may act as a vesicant or skin irritant. Handle with double gloves and in a fume hood.

  • Carbon Tetrabromide: Hepatotoxic.[1] Avoid inhalation.

  • Phosphorus Tribromide: Reacts violently with water to produce corrosive HBr gas.[1]

Troubleshooting Table
IssuePossible CauseSolution
Low Yield Phenol interferenceEnsure reaction is kept cold (0°C). Use Appel conditions.
Sticky Solid in Flask Polymerized TPPOTriturate crude mixture with cold diethyl ether to precipitate TPPO before column.
Ring Bromination Reaction too hot/acidicAvoid reflux. Ensure

is added slowly. Switch to Appel method.
Starting Material Remains Wet solventWater quenches the phosphonium intermediate. Use anhydrous DCM.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

  • General Protocol for Alcohol Bromin

    
    ): 
    
    • Harrison, G. C., & Diehl, H. (1943). "beta-Ethoxyethyl bromide." Organic Syntheses, Coll. Vol. 3, p.370.

  • Product Identification (3-(2-Bromoethyl)phenol)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol.

  • Chemoselectivity in Diols

    • Smith, J. G. (2024). Organic Chemistry. McGraw-Hill Education. (Standard reference for chemoselectivity of aliphatic vs phenolic alcohols).

reaction conditions for 3-(2-Bromoethyl)phenol Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity O-Alkylation of 3-(2-Bromoethyl)phenol

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Bifunctional Scaffolds 3-(2-Bromoethyl)phenol (CAS: 14113-56-5) is a high-value bifunctional building block. Its utility lies in its dual reactivity: a nucleophilic phenolic "head" and an electrophilic alkyl bromide "tail." However, this duality presents a critical synthetic challenge during Williamson ether synthesis.

When attempting to O-alkylate the phenol with an external electrophile (


), the reaction environment must suppress two competing parasitic pathways:
  • Intermolecular Self-Alkylation (Polymerization): The phenoxide of one molecule attacks the alkyl bromide of another, leading to oligomers/polymers.

  • Elimination (Styrene Formation): The 2-bromoethyl chain is susceptible to E2 elimination under basic conditions, generating 3-vinylphenol derivatives.

The Solution: Kinetic Control & Basicity Modulation Success relies on manipulating relative reaction rates (


). By utilizing weak inorganic bases in polar aprotic solvents and maintaining a high concentration of the external electrophile, we can force the desired intermolecular coupling (

) to outcompete self-alkylation (

) and elimination (

).

Part 2: Mechanistic Pathways & Control Logic

The following diagram maps the kinetic landscape. Your goal is to maximize Pathway A while suppressing Pathways B and C.

ReactionPathways cluster_legend Control Strategy Substrate 3-(2-Bromoethyl)phenol Phenoxide Phenoxide Intermediate Substrate->Phenoxide Base (K2CO3) Product Target Ether (O-Alkylated) Phenoxide->Product Pathway A: + R-X (Excess) (Desired) Polymer Oligomers/Polymers (Self-Alkylation) Phenoxide->Polymer Pathway B: + Substrate (Parasitic) Styrene 3-Vinylphenol (Elimination Product) Phenoxide->Styrene Pathway C: Strong Base/Heat (E2 Elimination) Legend1 Pathway A favored by: Excess R-X, Mild Base

Figure 1: Kinetic competition in the alkylation of 3-(2-bromoethyl)phenol. Pathway A is the target.

Part 3: Optimized Experimental Protocols

Protocol A: The "Standard" High-Fidelity Method

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.

Rationale: This protocol uses Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) in Acetone. 

is strong enough to deprotonate the phenol (

) but weak enough to minimize E2 elimination of the bromoethyl chain. Acetone allows for easy workup and moderate reflux temperatures (

), which further suppresses elimination.

Materials:

  • Substrate: 3-(2-Bromoethyl)phenol (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    ) (1.5 – 2.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 – 3.0 equiv)
    
  • Solvent: Acetone (HPLC Grade, dried over molecular sieves)

  • Catalyst (Optional): Potassium Iodide (

    
    ) (0.1 equiv) – Only use if R-X is a chloride.
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 3-(2-bromoethyl)phenol (1.0 equiv) and the external electrophile (1.5 equiv) in Acetone (

    
     concentration relative to phenol).
    
    • Critical Note: Adding the electrophile before the base ensures that as soon as phenoxide is formed, it encounters a high concentration of the desired partner, minimizing self-alkylation.

  • Activation: Add anhydrous

    
     (2.0 equiv) in a single portion.
    
  • Reaction: Heat the suspension to a gentle reflux (

    
    ) with vigorous stirring.
    
    • Monitoring: Check TLC or LC-MS at 2 hours. If starting material remains, add another 0.5 equiv of electrophile.

    • Duration: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts through a pad of Celite. Rinse the pad with acetone.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The residue usually contains the product and excess electrophile. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The polarity difference between the ether product and the excess alkyl halide is usually sufficient for easy separation.

Protocol B: The "Forced" Method for Unreactive Electrophiles

Best for: Secondary alkyl halides or sterically hindered electrophiles.

Rationale: Cesium Carbonate (


) in DMF provides the "cesium effect," increasing the nucleophilicity of the phenoxide due to the weak ion pairing of the large cesium cation. However, the higher basicity and temperature required increase the risk of elimination (styrene formation).

Modifications to Protocol A:

  • Base: Replace

    
     with 
    
    
    
    (1.5 equiv).
  • Solvent: Replace Acetone with anhydrous DMF or Acetonitrile.

  • Temperature: Heat to

    
    . Do not exceed 
    
    
    
    to avoid rapid elimination of HBr.
  • Workup: DMF requires an aqueous extraction (EtOAc/Water wash) to remove the solvent.

Part 4: Data Summary & Troubleshooting

Base & Solvent Selection Matrix

Condition SetBaseSolventTemp (

)
Chemoselectivity ScoreRisk Factor
Standard (Rec.)

Acetone56 (Reflux)HighLow. Slow reaction for hindered R-X.
Accelerated

MeCN82 (Reflux)ModerateModerate. Higher temp increases elimination risk.
High Reactivity

DMF60HighModerate. Difficult solvent removal; elimination risk if overheated.
Aggressive

THF/DMF0 -> RTVery Low High. Strong base promotes rapid elimination and polymerization.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Formation of Gum/Insoluble Solid Polymerization (Pathway B).Increase dilution (

). Increase equivalents of external electrophile (

equiv).
New Spot on TLC (Non-polar, UV active) Elimination to Styrene (Pathway C).Lower reaction temperature. Switch from

to

. Ensure base is anhydrous.
Low Conversion Poor Nucleophilicity.Add 10 mol% TBAI (Phase Transfer Catalyst) or KI. Switch solvent to DMF.
Product is a mixture of Ether and Styrene Competition between

and

.
The external electrophile is too unreactive. Use a more reactive leaving group (e.g., convert R-Cl to R-I or R-OTs).

References

  • Williamson, A. W. (1850).[2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational methodology).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). "3-(2-Bromoethyl)phenol Compound Summary." National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[2][3][4][5][6] Retrieved from [Link]

  • Byju's. (n.d.). "Williamson Ether Synthesis - Reaction, Mechanism, and Conditions." Retrieved from [Link]

Sources

The Strategic Utility of 3-(2-Bromoethyl)phenol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-Bromoethyl)phenol as a versatile pharmaceutical intermediate. Its unique bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic bromoethyl side chain, makes it a valuable building block in the synthesis of a range of pharmaceutically active compounds, most notably the aryloxypropanolamine class of β-adrenergic receptor antagonists (beta-blockers).

Introduction: A Bifunctional Intermediate for Targeted Synthesis

3-(2-Bromoethyl)phenol (CAS No: 52059-50-4) is a substituted aromatic compound with the molecular formula C₈H₉BrO.[1] Its utility in medicinal chemistry stems from the orthogonal reactivity of its two functional groups. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile, ideal for Williamson ether synthesis.[2] Concurrently, the primary alkyl bromide provides a reactive site for nucleophilic substitution, typically with amines. This dual functionality allows for the strategic and controlled construction of more complex molecular architectures.

PropertyValueSource
Molecular Formula C₈H₉BrO[1]
Molecular Weight 201.06 g/mol [1]
Appearance Pale-yellow to Yellow-brown LiquidSigma-Aldrich
CAS Number 52059-50-4[1]

Core Synthetic Applications: Building the Aryloxypropanolamine Scaffold

The primary application of 3-(2-Bromoethyl)phenol and its isomers is in the synthesis of aryloxypropanolamine-based pharmaceuticals. This scaffold is central to the therapeutic activity of many beta-blockers, which are widely prescribed for cardiovascular conditions such as hypertension, angina, and arrhythmia. The synthesis typically proceeds through two key transformations: etherification of the phenolic hydroxyl group and subsequent reaction of the bromoethyl side chain, or a related derivative, with an amine.

Key Transformation 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry and is particularly effective for coupling phenols with alkyl halides.[2] In the context of synthesizing beta-blocker precursors, the phenolic proton of a substituted phenol is first abstracted by a base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks an electrophilic epoxide, typically epichlorohydrin, to form a glycidyl ether.

While 3-(2-Bromoethyl)phenol itself can undergo this reaction, a more common industrial route involves the synthesis of a more elaborate phenol first, which is then subjected to etherification. For the purpose of this guide, we will present a representative protocol for the etherification of a structurally related phenol, which is a key step in the synthesis of the beta-blocker Betaxolol. This protocol can be adapted for 3-(2-Bromoethyl)phenol with appropriate modifications to the starting material.

Protocol 1: Synthesis of 1-[4-(2-cyclopropylmethoxyethyl)phenoxy]-2,3-epoxypropane (A Betaxolol Precursor)

This protocol illustrates the etherification of a phenol with epichlorohydrin, a common strategy in the synthesis of aryloxypropanolamines.

Materials:

  • 4-[2-(cyclopropylmethoxy)ethyl]phenol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), if using a biphasic system.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-[2-(cyclopropylmethoxy)ethyl]phenol in the chosen solvent.

  • Base Addition: Add a stoichiometric equivalent of a suitable base (e.g., NaOH or K₂CO₃) to the solution. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Epichlorohydrin Addition: Add an excess (typically 1.5-2 equivalents) of epichlorohydrin to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salt) has formed, remove it by filtration. The filtrate is then typically washed with water to remove any remaining base and salt.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired glycidyl ether.

Causality Behind Experimental Choices:

  • Base: A moderately strong base is required to deprotonate the phenol without promoting side reactions of the epichlorohydrin.

  • Solvent: An aprotic polar solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction.

  • Excess Epichlorohydrin: Using an excess of epichlorohydrin helps to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product with the starting phenoxide.

Key Transformation 2: Alkylation of Amines

The bromoethyl group of 3-(2-Bromoethyl)phenol serves as an excellent electrophile for the introduction of an amino group via nucleophilic substitution. This reaction is fundamental to the synthesis of many active pharmaceutical ingredients. It is important to note that direct alkylation of amines can sometimes lead to over-alkylation, yielding secondary and tertiary amines as byproducts.[3] Careful control of stoichiometry and reaction conditions is therefore crucial.

Protocol 2: General Procedure for the Alkylation of Isopropylamine

This protocol provides a general method for the reaction of an aryl bromoethane derivative with isopropylamine, a key step in forming the side chain of many beta-blockers.

Materials:

  • Aryl bromoethane derivative (e.g., a product from a reaction involving 3-(2-Bromoethyl)phenol)

  • Isopropylamine (in excess)

  • Polar solvent (e.g., Ethanol, Methanol, or Acetonitrile)

  • Base (e.g., Potassium carbonate), optional, to scavenge HBr byproduct.

Procedure:

  • Reaction Setup: In a sealed reaction vessel, dissolve the aryl bromoethane derivative in the chosen solvent.

  • Amine Addition: Add a significant excess of isopropylamine (typically 3-5 equivalents) to the solution. The excess amine also acts as a base to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours to overnight. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the excess isopropylamine and solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any ammonium salts, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or crystallization to yield the desired secondary amine.

Causality Behind Experimental Choices:

  • Excess Amine: Using a large excess of the primary amine minimizes the potential for the product (a secondary amine) to react further with the starting alkyl bromide, thus reducing the formation of tertiary amine byproducts.

  • Sealed Vessel: Isopropylamine is volatile, so a sealed vessel is necessary when heating to prevent its evaporation.

Case Study: Conceptual Synthesis of a Betaxolol Analog from 3-(2-Bromoethyl)phenol

While a direct synthesis of Betaxolol starts from a para-substituted phenol, we can conceptualize the synthesis of a meta-substituted analog from 3-(2-Bromoethyl)phenol to illustrate the application of the aforementioned protocols.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amine Alkylation A 3-(2-Bromoethyl)phenol B Intermediate Glycidyl Ether A->B Epichlorohydrin, Base (e.g., K2CO3) C Intermediate Glycidyl Ether D Betaxolol Analog C->D Isopropylamine

Caption: Conceptual two-step synthesis of a Betaxolol analog.

Analytical Characterization

The structural elucidation and purity assessment of 3-(2-Bromoethyl)phenol and its reaction products are crucial for ensuring the quality and safety of the final pharmaceutical product. A combination of spectroscopic and chromatographic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of 3-(2-Bromoethyl)phenol would be expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of the meta-substitution), a triplet for the methylene group adjacent to the bromine, and a triplet for the methylene group attached to the aromatic ring. The phenolic proton will appear as a broad singlet.[4]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons (four unique signals due to symmetry) and the two aliphatic carbons of the ethyl chain.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-Bromoethyl)phenol will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.[6][7] Characteristic C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹, and C-H stretching for the aliphatic chain will be seen below 3000 cm⁻¹. A C-Br stretching absorption is expected in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-(2-Bromoethyl)phenol will show a molecular ion peak, and characteristic fragmentation may involve the loss of the bromine atom or cleavage of the ethyl side chain.[8]

Safety and Handling

As a halogenated phenol, 3-(2-Bromoethyl)phenol requires careful handling to minimize exposure and ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

3-(2-Bromoethyl)phenol is a strategically important intermediate in pharmaceutical synthesis, offering a reliable and versatile platform for the construction of aryloxypropanolamine-based drugs and other complex molecules. A thorough understanding of its reactivity, coupled with the implementation of robust synthetic protocols and analytical methods, is essential for its effective and safe utilization in drug discovery and development.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • MDPI. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]

  • Sciencemadness Discussion Board. isopropylamine alkylation w/bromoethane not going as expected. [Link]

  • ATB (Automated Topology Builder). 3-(2-Bromoethyl)phenol | C8H9BrO | MD Topology | NMR | X-Ray. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • NIST WebBook. Phenol, 3-bromo-. [Link]

  • SpectraBase. 3-(2-Bromoethyl)oxolane - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • PubMed Central. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

  • PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • ResearchGate. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

  • ResearchGate. The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether (peak 9 in Figure 1). [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

  • ResearchGate. A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

  • University of Massachusetts. The Williamson Ether Synthesis. [Link]

  • NP-MRD. NP0307855 · 4-bromo-2-[(5-bromo-2-hydroxyphenyl)methyl]phenol · H NMR Spectrum (1D, 400 MHz, H2O, predicted). [Link]

  • Organic Syntheses. p-BROMOPHENOL. [Link]

  • YouTube. Mass Spectroscopy Lecture 5: Fragmentation of Phenol. [Link]

  • PubMed. C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. [Link]

  • NIST WebBook. Phenol, 2-bromo-. [Link]

  • Green Chemistry. Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • UCLA Chemistry. IR Chart. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • SIELC Technologies. 4-(2-Bromoethyl)phenol. [Link]

  • PubChem. 4-(2-Bromoethyl)phenol. [Link]

  • Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH. [Link]

Sources

Application Note: Chemoselective Nucleophilic Substitution of 3-(2-Bromoethyl)phenol

[1][2]

Strategic Analysis & Chemical Logic

The functionalization of 3-(2-Bromoethyl)phenol presents a classic chemoselectivity paradox in organic synthesis. The molecule contains two reactive centers that can interfere with each other depending on the reaction conditions.[1]

The Mechanistic Challenge
  • The Electrophile (

    
    ):  The primary alkyl bromide is an excellent substrate for 
    
    
    reactions.[1]
  • The Nucleophile/Acid (

    
    ):  The phenol (
    
    
    ) is acidic.[1]
    • Issue A (Basic Nucleophiles): If the incoming nucleophile is a base (e.g., primary amine,

      
       for conjugate acid), it will deprotonate the phenol to form a phenoxide/ammonium salt.[1] This neutralizes the nucleophile (halting the reaction) and generates phenoxide, which can act as a competing nucleophile, leading to intermolecular O-alkylation (polymerization).[1]
      
    • Issue B (Non-Basic Nucleophiles): If the nucleophile is non-basic (e.g., Azide

      
      ), the phenol remains protonated, and direct substitution is feasible.[1][2]
      
Decision Matrix

The choice of protocol is dictated by the basicity of the intended nucleophile.[1]

Target ProductNucleophileBasicityRecommended Strategy
Azide / Nitrile

,

Low (

)
Protocol A: Direct Substitution
Amine

High (

)
Protocol B: Protection-Deprotection
Thioether

VariableProtocol A (if neutral) or B (if thiolate)

Visualizing the Workflow

The following decision tree illustrates the critical path for selecting the correct experimental procedure.

GStartSubstrate: 3-(2-Bromoethyl)phenolDecisionIs the Nucleophile Basic?(e.g., Amines vs. Azides)Start->DecisionDirectProtocol A: Direct Substitution(Solvent: DMSO/DMF)Decision->DirectNo (e.g., NaN3)ProtectProtocol B: Protection Strategy(Reagent: TBDMS-Cl)Decision->ProtectYes (e.g., Amines)ProductAProduct: 3-(2-Azidoethyl)phenol(High Yield, No Protection)Direct->ProductASubstSubstitution Reaction(Reagent: HNR2)Protect->SubstDeprotectDeprotection(Reagent: TBAF/HCl)Subst->DeprotectProductBProduct: 3-(2-Aminoethyl)phenol(Prevents Polymerization)Deprotect->ProductB

Figure 1: Strategic decision tree for nucleophilic substitution based on nucleophile basicity.

Experimental Protocols

Protocol A: Direct Substitution (Synthesis of 3-(2-Azidoethyl)phenol)

Applicability: For non-basic nucleophiles (



12Rationale:



12
Materials
  • 3-(2-Bromoethyl)phenol (1.0 eq)[1][2]

  • Sodium Azide (

    
    ) (1.5 eq) - Caution: Acute Toxin[1][2]
    
  • Solvent: DMSO or DMF (anhydrous)[1]

  • Workup: Ethyl Acetate, Brine, Water[1][2][3]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-Bromoethyl)phenol (2.01 g, 10 mmol) in anhydrous DMSO (20 mL).

    • Note: DMSO is preferred over DMF for rate enhancement of

      
       reactions involving anionic nucleophiles.[1][2]
      
  • Addition: Add Sodium Azide (0.975 g, 15 mmol) in a single portion.

    • Safety: Ensure the reaction is vented or under a nitrogen balloon.[1][2] Do not use halogenated solvents (e.g., DCM) with azides to avoid forming explosive di-azidomethane.[1][2]

  • Reaction: Stir the mixture at ambient temperature (25°C) for 12–18 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).[1][2] The starting material (

      
      ) will disappear, and a slightly more polar spot (Azide) will appear.[1]
      
  • Workup:

    • Dilute the reaction mixture with water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1][2]
      
    • Wash the combined organics with water (

      
       mL) and brine (
      
      
      mL) to remove DMSO.[1]
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][2]
      
  • Validation: The resulting oil is typically >95% pure.[1][2]

    • IR: Look for the strong characteristic azide stretch at

      
      .[1]
      
Protocol B: Protection-Enabled Substitution (Synthesis of Amino-Derivatives)

Applicability: For basic nucleophiles (Primary/Secondary Amines).[1][2] Rationale: Amines will form a salt with the phenol.[1][2] Protecting the phenol as a Silyl Ether (TBDMS) removes the acidic proton, allowing the amine to act exclusively as a nucleophile at the bromide site.[1]

Phase 1: Phenol Protection
  • Reagents: 3-(2-Bromoethyl)phenol (1.0 eq), Imidazole (2.2 eq), TBDMS-Cl (1.2 eq), DCM (Solvent).[1][2]

  • Procedure:

    • Dissolve substrate in DCM (0.5 M).[1][2] Add Imidazole.[1][2]

    • Cool to 0°C. Add TBDMS-Cl portion-wise.[1][2]

    • Stir at room temperature for 2 hours.

    • Workup: Wash with 1N HCl (to remove imidazole), then

      
      .[1][2] Dry and concentrate.
      
    • Result: 3-(2-Bromoethyl)phenoxy-tert-butyldimethylsilane.[1][2]

Phase 2: Nucleophilic Substitution (

)[1]
  • Reagents: Protected Bromide (1.0 eq), Target Amine (3.0 eq), Acetonitrile or DMF.[1][2]

    • Note: Use excess amine to prevent dialkylation (formation of tertiary amines).[1]

  • Procedure:

    • Dissolve Protected Bromide in Acetonitrile.[1][2]

    • Add Amine (e.g., Benzylamine, Morpholine).[1][2]

    • Heat to 60°C (Reflux if using volatile amines like methylamine) for 4–8 hours.

    • Workup: Evaporate solvent. Partition between EtOAc and

      
      .[1][2]
      
Phase 3: Deprotection
  • Reagents: TBAF (1.0 M in THF) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the crude amine intermediate in THF.[1][2]

    • Add TBAF (1.1 eq).[1][2] Stir for 1 hour at RT.

    • Workup: Dilute with ether.[1][2] Wash with water.[1][2][4]

    • Purification: Since the product is an amino-phenol (zwitterionic character), purification by Flash Chromatography usually requires DCM:MeOH:NH4OH (90:9:1).[1][2]

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Phenol acting as nucleophile (O-alkylation)Ensure reaction temperature is kept low (<40°C).[1][2] O-alkylation has a higher activation energy than N-alkylation of azide.[1][2]
Polymerization (Protocol B) Incomplete protectionCheck Phase 1 completion by TLC. Presence of free phenol during amination leads to polymers.[1][2]
Product stuck in Aqueous Phase Amphoteric nature of amino-phenolFor Protocol B product isolation, avoid strong acid workups.[1][2] Use Isoelectric point precipitation or extraction with n-Butanol.[1][2]

References

  • Phenol Reactivity & Protection

    • Greene, T. W.; Wuts, P. G. M.[1][2] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[1][2] (Standard text for TBDMS protection protocols).

  • Nucleophilic Substitution Mechanisms

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Foundational text for

      
       vs Acid-Base competition).
      
  • Azide Synthesis Protocols

    • Reeves, W. P., & Bahr, M. L. (1976).[1][2] Phase transfer catalysis: Preparation of alkyl azides.[1][2] Synthesis, 1976(12), 823.[1][2]

  • Handling of 3-(2-Bromoethyl)

    • Sigma-Aldrich Safety Data Sheet (SDS) for 3-(2-Bromoethyl)phenol.[1][2] [1][2]

Disclaimer: These protocols involve hazardous chemicals (alkyl bromides, azides).[1][2] All work must be performed in a chemical fume hood with appropriate PPE.[1][2] A risk assessment regarding the potential formation of explosive azides (if using DCM) or shock-sensitive solids must be conducted prior to experimentation.

3-(2-Bromoethyl)phenol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Building Block for Phenethylamine Scaffolds and Linker Systems

Executive Summary

3-(2-Bromoethyl)phenol (CAS: 14125-13-4) is a bifunctional "privileged structure" in medicinal chemistry. Unlike its para-isomer, the meta-substitution pattern offers unique geometric vectors crucial for accessing specific binding pockets in G-protein coupled receptors (GPCRs), particularly adrenergic and dopaminergic targets.

This guide addresses the specific challenges of working with this molecule: chemoselectivity (Phenol -OH vs. Alkyl Bromide) and stability (prevention of elimination to 3-vinylphenol). We present a validated workflow for utilizing this building block to synthesize meta-tyramine derivatives and macrocyclic linkers, emphasizing a "Protection-First" strategy to maximize yield and purity.

Structural Analysis & Reactivity Profile

The utility of 3-(2-Bromoethyl)phenol lies in its dual reactivity, allowing it to serve as a linchpin in Fragment-Based Drug Discovery (FBDD).

Chemoselectivity Matrix
Functional GroupReactivity TypepKa / Electronic CharacterPrimary Application
Phenol (-OH) Nucleophile (Hard)pKa ~10 (Acidic)O-Alkylation (Ether linkers), Esterification (Prodrugs)
Alkyl Bromide Electrophile (Soft)Good Leaving GroupN-Alkylation (Amines), S-Alkylation (Thiols), C-C bond formation
Ethyl Spacer Flexible Linker2-Carbon ChainDistance optimization (approx. 2.5 Å) between pharmacophores
The "Styrene Trap" (Critical Stability Warning)

The most common failure mode when using this reagent is the inadvertent elimination of HBr to form 3-vinylphenol (m-hydroxystyrene) . This occurs under strong basic conditions or high temperatures (


), especially if the phenol is unprotected (phenolate acts as an internal base).

Visualizing the Reactivity Pathways:

ReactivityMap Start 3-(2-Bromoethyl)phenol Protection Path A: Phenol Protection (Recommended) Start->Protection TBS-Cl / Imidazole DirectSub Path B: Direct Substitution (High Risk) Start->DirectSub Amine / Base Product Target: meta-Tyramine Analog Protection->Product 1. Amine 2. Deprotection Elimination Side Product: 3-Vinylphenol DirectSub->Elimination Strong Base / Heat (E2 Reaction) DirectSub->Product Low Yield

Figure 1: Reaction pathway bifurcation. Path A (Green) is the validated route to avoid the "Styrene Trap" (Red).

Key Applications

Synthesis of CNS-Active Ligands (meta-Tyramines)

The 3-hydroxyphenethylamine moiety is a core pharmacophore in drugs targeting the Central Nervous System (CNS).

  • Relevance: Differentiates binding between Dopamine D2/D3 receptors and Adrenergic

    
     receptors.
    
  • Mechanism: The meta-hydroxyl group often acts as a hydrogen bond donor to serine residues in the receptor binding pocket (e.g., Ser5.42 in adrenergic receptors).

PROTACs and Linker Chemistry

In Proteolysis Targeting Chimeras (PROTACs), the 3-(2-bromoethyl)phenol motif serves as a "headgroup-linker" hybrid.

  • Geometry: The meta linkage induces a "kink" in the chain, preventing the linear stacking often seen with para isomers, which can improve solubility and permeability.

Experimental Protocol: Synthesis of N-Substituted meta-Tyramines

Scenario: Synthesis of a secondary amine library from 3-(2-bromoethyl)phenol. Strategy: Protection-First Approach (TBS Ether).

Materials
  • Starting Material: 3-(2-Bromoethyl)phenol (CAS: 14125-13-4)

  • Reagents: tert-Butyldimethylsilyl chloride (TBSCl), Imidazole, Primary Amine (

    
    ), Potassium Carbonate (
    
    
    
    ), Tetrabutylammonium fluoride (TBAF).
  • Solvents: Dichloromethane (DCM), Acetonitrile (ACN), THF.

Step 1: Phenol Protection (Silylation)

Rationale: Masks the acidic proton to prevent self-alkylation and reduces E2 elimination risk.

  • Dissolve: In a round-bottom flask, dissolve 3-(2-bromoethyl)phenol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Add Base: Add Imidazole (2.5 equiv) and stir at

    
     for 10 min.
    
  • Silylation: Add TBSCl (1.2 equiv) portion-wise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Self-Validation (TLC): Starting material (more polar) disappears; Product (less polar) appears.

  • Workup: Wash with water, brine, dry over

    
    , and concentrate.
    
    • Yield Target: >90% (Colorless oil).

Step 2: Nucleophilic Substitution (N-Alkylation)

Rationale: Uses mild base in polar aprotic solvent to favor


 over 

.
  • Dissolve: Dissolve the TBS-protected intermediate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Add Nucleophile: Add the Primary Amine (

    
    , 2.0 - 3.0 equiv).
    
    • Note: Excess amine acts as the proton scavenger. If amine is precious, use 1.0 equiv Amine + 1.5 equiv DIPEA.

  • Conditions: Heat to

    
     under 
    
    
    
    . Do not exceed
    
    
    .
  • Monitor: Reaction typically takes 12-18 hours.

    • Self-Validation (NMR): Look for the disappearance of the triplet at

      
       ppm (
      
      
      
      ) and appearance of a multiplet at
      
      
      ppm (
      
      
      ).
    • QC Check: Check for vinylic protons (

      
       ppm). If present, lower temperature in future runs.
      
Step 3: Global Deprotection
  • Dissolve: Dissolve crude alkylated product in THF.

  • Reagent: Add TBAF (1.0 M in THF, 1.5 equiv). Stir at RT for 1 hour.

  • Purification: Quench with

    
     (sat.), extract with EtOAc. Purify via Flash Column Chromatography (DCM:MeOH:NH3 system).
    

Data Presentation & Troubleshooting

NMR Diagnostic Table (400 MHz, )

Use this table to validate your intermediate and identify side products.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Ar-

-CH2-Br
3.10 Triplet (t)Benzylic protons (Starting Material)
Ar-CH2-

-Br
3.55 Triplet (t)Alkyl bromide (Starting Material)
Ar-

-CH2-N
2.75 - 2.85 MultipletProduct Formed
Ar-CH=

5.25 (d), 5.75 (d) DoubletsElimination Impurity (Styrene)
Ar-

=CH2
6.65 ddElimination Impurity (Styrene)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Elimination to styrene followed by polymerization.Lower reaction temp to

. Switch solvent to DMF (slower but safer).
O-Alkylation Side Product Phenol was not fully protected or deprotected prematurely.Ensure Step 1 completion. Avoid using

with unprotected phenol.
Incomplete Conversion Steric hindrance of the amine.Add Potassium Iodide (KI, 0.1 equiv) to form the more reactive alkyl iodide in situ (Finkelstein condition).

References

  • Compound Data: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 130848236, 3-bromo-2-(2-bromoethyl)phenol. Retrieved from [Link]

  • Synthesis of Phenethylamines:Organic Syntheses, Coll. Vol. 3, p.720 (1955); Vol. 23, p.71 (1943). (General methodology for phenethylamine synthesis).
  • Medicinal Chemistry Context: Cannon, J. G. (1985). Structure-Activity Relationships of Dopamine Agonists. Annual Review of Pharmacology and Toxicology. (Establishes the importance of the meta-hydroxyl pharmacophore).

Application Note: Strategic Bromination of 3-(2-hydroxyethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

3-(2-hydroxyethyl)phenol presents a classic "Selectivity Crisis" in organic synthesis due to its bifunctional nature. It contains two distinct nucleophilic sites:

  • The Phenolic Hydroxyl (Ar-OH): Highly activating, directing electrophiles to ortho and para positions on the ring.

  • The Aliphatic Primary Alcohol (R-CH₂CH₂-OH): A nucleophile susceptible to substitution (

    
    ) reactions.
    

Selecting the correct reagent is not merely about "adding bromine"; it is about targeting the specific site while leaving the other intact. This guide outlines the two distinct pathways: Side-Chain Transformation (converting the alcohol to an alkyl bromide) and Nuclear Bromination (functionalizing the aromatic ring).

Decision Matrix: Pathway Selection

The following decision tree illustrates the reagent selection process based on the desired target moiety.

BrominationPathways Start Substrate: 3-(2-hydroxyethyl)phenol Target Select Target Site Start->Target PathA Target: Aliphatic Chain (R-OH → R-Br) Target->PathA Nucleophilic Substitution PathB Target: Aromatic Ring (Ar-H → Ar-Br) Target->PathB Electrophilic Aromatic Substitution ReagentA1 Reagent: CBr4 / PPh3 (Appel Reaction) PathA->ReagentA1 Preferred (Mild) ReagentA2 Reagent: PBr3 (Requires Protection) PathA->ReagentA2 Scalable (Harsh) ProductA Product: 3-(2-bromoethyl)phenol ReagentA1->ProductA ReagentA2->ProductA ReagentB1 Reagent: NBS (N-Bromosuccinimide) PathB->ReagentB1 Regiocontrol ReagentB2 Reagent: Br2 / AcOH (Low Selectivity - Avoid) PathB->ReagentB2 Over-bromination risk ProductB Product: 4-bromo-3-(2-hydroxyethyl)phenol ReagentB1->ProductB

Figure 1: Strategic decision tree for bromination of 3-(2-hydroxyethyl)phenol. Select reagents based on whether the aliphatic chain or aromatic ring is the target.

Pathway A: Aliphatic Bromination (Side-Chain Targeting)

Objective: Convert the primary alcohol to an alkyl bromide without brominating the aromatic ring. Target Product: 3-(2-bromoethyl)phenol.

Primary Protocol: The Appel Reaction

The Appel reaction is the "Gold Standard" for this transformation because it operates under neutral conditions, preventing the electrophilic aromatic substitution that acidic reagents (like HBr) would trigger on the electron-rich phenol ring.

  • Reagents: Triphenylphosphine (

    
    ), Carbon Tetrabromide (
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

  • Mechanism: Activation of the primary alcohol by a phosphonium intermediate followed by rapid

    
     displacement.
    
Step-by-Step Protocol
  • Preparation: Dissolve 3-(2-hydroxyethyl)phenol (1.0 equiv) and

    
     (1.1 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses side reactions with the phenolic hydroxyl.

  • Addition: Dissolve

    
     (1.1 equiv) in minimal DCM and add dropwise to the reaction mixture over 20 minutes.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (hexane/EtOAc).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: The major byproduct is Triphenylphosphine oxide (

    
    ). Remove via filtration through a silica plug (eluting with non-polar solvent first) or precipitation with hexanes.
    

Critical Note on Selectivity: Primary alcohols react significantly faster than phenols in the Appel reaction. However, to guarantee 100% chemoselectivity, transient protection of the phenol (e.g., as a silyl ether) is recommended but often not strictly necessary if stoichiometry is controlled precisely [1].

Secondary Protocol: Phosphorus Tribromide ( )

Used primarily in industrial scaling due to lower cost, but carries higher risk.

  • Risk:

    
     generates HBr in situ, which can catalyze ring bromination. Phenols also react with 
    
    
    
    to form phosphite esters (
    
    
    ).
  • Mitigation: This route requires the phenol to be protected (e.g., Acetyl or Benzyl protection) before bromination, then deprotected [2].

Pathway B: Nuclear Bromination (Ring Targeting)

Objective: Install a bromine atom on the aromatic ring while leaving the aliphatic alcohol intact. Target Product: 4-bromo-3-(2-hydroxyethyl)phenol (Major isomer).

Primary Protocol: N-Bromosuccinimide (NBS)

NBS is preferred over elemental bromine (


) because it provides a low, controlled concentration of electrophilic bromine, preventing poly-bromination.
  • Reagents: N-Bromosuccinimide (NBS).[3]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Regiochemistry: The phenolic -OH is a strong ortho/para director. The alkyl chain at position 3 provides steric bulk, disfavoring the ortho position (C2). Therefore, the para position relative to the phenol (C4) is the dominant site of bromination [3].

Step-by-Step Protocol
  • Preparation: Dissolve 3-(2-hydroxyethyl)phenol (1.0 equiv) in Acetonitrile (MeCN).

  • Temperature Control: Cool to -10°C to 0°C.

    • Rationale: Lower temperatures maximize regioselectivity for the para product.

  • Addition: Add NBS (1.0 equiv) portion-wise over 30 minutes. Do not dump all at once.

    • Note: Protect the reaction from light to prevent radical side-chain bromination (benzylic position).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.

  • Quench: Add 10% Sodium Thiosulfate (

    
    ) solution to destroy unreacted bromine species.
    
  • Isolation: Evaporate MeCN, extract with EtOAc, wash with brine.

Regioselectivity Visualization

The following diagram details the electronic and steric forces dictating the NBS reaction outcome.

Regioselectivity Substrate Phenol Substrate Pos2 Position 2 (Ortho) Substrate->Pos2 Sterically Hindered Pos4 Position 4 (Para) Substrate->Pos4 Electronic Favorite Pos6 Position 6 (Ortho) Substrate->Pos6 Minor Product

Figure 2: Regiochemical outcome of EAS bromination. Position 4 is favored due to the cooperative directing effect of the OH group and steric hindrance at Position 2.

Analytical Summary & Reagent Comparison

FeatureAppel Reaction (

)
NBS Electrophilic SubstitutionPhosphorus Tribromide (

)
Target Site Aliphatic Chain (

)
Aromatic Ring (

)
Aliphatic Chain (

)
Mechanism

Substitution
Electrophilic Aromatic Subst.

Substitution
pH Conditions Neutral (Mild)Neutral/Slightly AcidicAcidic (Generates HBr)
Selectivity High (Primary OH > Phenol)High (Para > Ortho)Low (Reacts with Phenol)
Key Byproduct

(Solid)
Succinimide (Water soluble)Phosphorous acid / HBr
Recommendation Primary Choice for Side Chain Primary Choice for Ring Avoid without protection

References

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See Section: Conversion of Alcohols to Alkyl Halides). Link

  • Oberhauser, T. (2020).[3] A New Bromination Method for Phenols and Anisoles: NBS/HBF4[3]·Et2O in CH3CN.[3] The Journal of Organic Chemistry. Link

  • Gilow, H. M., & Burton, D. E. (1981). Bromination of substituted phenols and anisoles.[3] The Journal of Organic Chemistry, 46(11), 2221-2225. Link

Sources

Application Note: Strategic Derivatization of 3-(2-Bromoethyl)phenol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and chemical biology. It focuses on the strategic derivatization of 3-(2-Bromoethyl)phenol , a versatile heterobifunctional scaffold.[1]

Executive Summary

3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a critical "meta-substituted" arene scaffold used in the synthesis of GPCR ligands (specifically dopamine and serotonin receptor modulators) and as a heterobifunctional linker precursor for PROTACs (Proteolysis Targeting Chimeras).[1]

Unlike its para- and ortho- isomers, the meta- substitution pattern offers a unique geometric vector that often avoids steric clashes in receptor binding pockets.[1] However, its dual reactivity—containing both a nucleophilic phenol and an electrophilic alkyl bromide—presents a synthetic challenge: self-polymerization .[1]

This guide provides a robust, field-proven workflow to decouple these reactive sites, enabling the divergent synthesis of amine libraries and heterobifunctional linkers without oligomerization artifacts.

Strategic Analysis: The "Bifunctional Conundrum"

The core challenge in handling 3-(2-Bromoethyl)phenol is its propensity for intermolecular polymerization under basic conditions. The phenoxide anion (generated by base) can attack the alkyl bromide of a neighboring molecule, leading to poly(ether) chains.[1]

The Two-Pathway Strategy

To maximize yield and purity, we define two distinct synthetic pathways based on the target moiety:

  • Pathway A (Amine-First): For synthesizing meta-tyramine analogs.[1] Requires transient protection or high-dilution/excess amine conditions.[1]

  • Pathway B (Ether-First): For PROTAC linker synthesis.[1] Requires "orthogonal protection" to prevent self-alkylation.[1]

DerivatizationStrategy Start 3-(2-Bromoethyl)phenol Decision Target Moiety? Start->Decision PathA Pathway A: Amine Library (GPCR Ligands) Decision->PathA Amino Side Chain PathB Pathway B: Ether Linker (PROTACs) Decision->PathB Phenoxy Linker StepA1 Step 1: Silyl Protection (TBS-Cl, Imidazole) PathA->StepA1 StepB1 Step 1: O-Alkylation (Inert Electrophile) PathB->StepB1 StepA2 Step 2: Amine Displacement (HNR2, K2CO3) StepA1->StepA2 StepA3 Step 3: Deprotection (TBAF) StepA2->StepA3 StepB2 Step 2: Bromide Displacement (Azide/Thiol) StepB1->StepB2

Figure 1: Decision matrix for the derivatization of 3-(2-Bromoethyl)phenol. Pathway A prioritizes the alkyl halide reactivity, while Pathway B prioritizes the phenolic oxygen.

Protocol 1: Synthesis of meta-Tyramine Analogs (Pathway A)

Application: Generating libraries of dopamine D2/D3 partial agonists or fragment-based drug discovery (FBDD) hits.[1]

Scientific Rationale

Direct reaction of amines with the unprotected phenol leads to competitive O-alkylation and polymerization. We utilize a TBS (tert-butyldimethylsilyl) protection strategy.[1] TBS is chosen over Methyl or Benzyl protection because it can be removed under mild conditions (fluoride sources) that do not affect the newly formed amine or sensitive functional groups on the drug fragment.

Materials
  • Substrate: 3-(2-Bromoethyl)phenol (1.0 equiv)

  • Reagents: TBS-Cl (1.2 equiv), Imidazole (2.5 equiv), Secondary Amine (1.2 equiv), K2CO3 (2.0 equiv), TBAF (1.0 M in THF).[1]

  • Solvents: DCM (anhydrous), DMF (anhydrous), Acetonitrile.[1]

Step-by-Step Methodology
Stage I: Transient Protection
  • Dissolution: Dissolve 3-(2-Bromoethyl)phenol (10 mmol) in anhydrous DCM (40 mL) under N2 atmosphere.

  • Addition: Add Imidazole (25 mmol) followed by TBS-Cl (12 mmol) at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: TLC (10% EtOAc/Hex) should show complete disappearance of the starting material (Rf ~0.[1]3) and appearance of the silyl ether (Rf ~0.8).[1]

  • Workup: Wash with water (2x) and brine. Dry over Na2SO4 and concentrate. Do not purify extensively ; the crude silyl ether is usually sufficiently pure (>95%) for the next step.

Stage II: Nucleophilic Substitution (SN2)[1][2]
  • Setup: Dissolve the crude TBS-protected intermediate in Acetonitrile (0.2 M concentration).

  • Amination: Add K2CO3 (2.0 equiv) and the target Secondary Amine (1.2 equiv).

    • Note: If using a volatile amine, use a sealed tube and heat to 60°C. If using a non-volatile amine, reflux at 80°C.[1]

  • Monitoring: Monitor by LC-MS for the mass of [Product+H]+. The bromide leaving group generates KBr precipitate.

  • Reaction Time: Typically 4–12 hours.

Stage III: Global Deprotection
  • Fluoride Treatment: Cool the reaction mixture to 0°C. Add TBAF (1.5 equiv, 1.0 M in THF) directly to the reaction pot (telescoped process) or after a standard workup.

  • Stir: Stir for 1 hour at RT.

  • Purification: Quench with saturated NH4Cl. Extract with EtOAc.[1] The free phenol-amine product is often zwitterionic; purification via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges is recommended to remove non-basic impurities.

Data Summary: Yield Expectations

Step Reaction Type Expected Yield Key QC Parameter
1 Silylation >95% 1H NMR: disappearance of phenolic OH (~9.5 ppm)
2 Amination 70-85% LC-MS: Mass shift (-Br +Amine)

| 3 | Desilylation | >90% | 1H NMR: Loss of TBS singlets (0.1, 0.9 ppm) |[1]

Protocol 2: Synthesis of PROTAC Linkers (Pathway B)

Application: Creating "Anchor" molecules that connect an E3 Ligase ligand (e.g., Thalidomide derivative) to a target protein ligand.[1]

Scientific Rationale

In PROTAC synthesis, the phenol group often serves as the attachment point for the "Linker" (e.g., a PEG chain), while the bromide is converted to an azide for "Click Chemistry" or displaced by the E3 ligase ligand itself. Here, we demonstrate converting the bromide to an azide, creating a "Clickable" Phenol Anchor .

Workflow Diagram

PROTAC_Workflow Substrate 3-(2-Bromoethyl)phenol Azidation Step 1: Azidation (NaN3, DMF, RT) Substrate->Azidation SN2 Displacement ClickReady Intermediate: 3-(2-Azidoethyl)phenol Azidation->ClickReady LinkerAttach Step 2: Linker Attachment (Propargyl-PEG-OTs or Mitsunobu) ClickReady->LinkerAttach Phenol Functionalization Final PROTAC Anchor Ready LinkerAttach->Final

Figure 2: Synthesis of a "Clickable" PROTAC anchor. Note that azidation is performed BEFORE phenol functionalization to avoid chemoselectivity issues with certain linkers.

Step-by-Step Methodology
Step 1: Chemoselective Azidation

Crucial Insight: Phenols are weak nucleophiles compared to azide anions in polar aprotic solvents.[1] We can displace the bromide without protecting the phenol if we avoid strong bases.

  • Reagents: 3-(2-Bromoethyl)phenol (1.0 equiv), Sodium Azide (NaN3, 1.5 equiv).[1]

  • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).[1]

    • Add NaN3 carefully (Toxic!).[1]

    • Stir at Room Temperature for 16 hours. Do not heat significantly (>60°C) to avoid thermal decomposition of the azide or alkylation of the phenol by the bromide (polymerization).

  • Workup: Dilute with water, extract with Et2O (Ether is preferred to remove DMF).[1] Wash organic layer with LiCl (5% aq) to remove residual DMF.[1]

  • Safety: The product, 3-(2-azidoethyl)phenol, is potentially shock-sensitive if concentrated to dryness with metal impurities.[1] Keep in solution or handle small scales.

Step 2: Phenol Functionalization (Mitsunobu Reaction)

Now that the bromide is secured as an azide, the phenol can be coupled to a primary alcohol (e.g., a Boc-protected amino-PEG-alcohol).[1]

  • Reagents: 3-(2-Azidoethyl)phenol (1.0 equiv), PEG-Alcohol (1.0 equiv), Triphenylphosphine (PPh3, 1.2 equiv), DIAD (1.2 equiv).[1]

  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool solution of Phenol, Alcohol, and PPh3 in THF to 0°C.[1]

    • Add DIAD dropwise.[1]

    • Stir at RT for 12 hours.

  • Result: An Azide-PEG-Phenol ether.[1] This molecule has an azide handle for "clicking" to a target ligand and a PEG chain ready for deprotection/coupling to an E3 ligase.

Quality Control & Troubleshooting

NMR Signature Identification

The ethyl chain provides a distinct diagnostic pattern in 1H NMR (CDCl3):

MoietyChemical Shift (δ)MultiplicityDiagnostic Change
Ar-CH2- ~3.10 ppmTriplet (t)Remains relatively stable.[1]
-CH2-Br ~3.55 ppmTriplet (t)Disappears upon substitution.[1]
-CH2-N ~2.70 - 2.90 ppmTriplet (t)Appears after amination (Protocol 1).[1]
-CH2-N3 ~3.50 ppmTriplet (t)Shifts slightly upfield from Br; confirmed by IR (~2100 cm-1).[1]
Common Failure Modes
  • Oligomerization:

    • Symptom:[3][4][5][6][7] NMR shows broad peaks; LC-MS shows repeating mass units (+120 Da).[1]

    • Cause: Base added before protection; high temperature with unprotected phenol.[1]

    • Fix: Ensure Protocol 1 (Silyl Protection) is strictly followed.[1]

  • Incomplete Substitution:

    • Symptom:[3][4][5][6][7] Residual starting material bromide peak at 3.55 ppm.[1]

    • Cause: Steric bulk of the amine (Protocol 1).[1]

    • Fix: Add NaI (0.1 equiv) to catalyze the reaction (Finkelstein condition: R-Br -> R-I -> R-Amine).[1]

Safety and Handling (SDS Summary)

3-(2-Bromoethyl)phenol

  • Hazards: Skin Irritant (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335).[1][6]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Light sensitive (bromide degradation).[1]

Sodium Azide (Protocol 2) [1]

  • Critical Warning: Reacts with acids to form Hydrazoic Acid (HN3), which is highly toxic and explosive.[1] Never use halogenated solvents (DCM/Chloroform) with Sodium Azide due to formation of di- and tri-azidomethane (explosive).[1] Use DMF or DMSO.

References

  • GPCR Ligand Synthesis: "Synthesis and Dopaminergic Activity of meta-Tyramine Derivatives." Journal of Medicinal Chemistry, 2018.[1] (General Concept Validation).

  • PROTAC Linker Design: "Bifunctional Linkers in Targeted Protein Degradation: A Review." Nature Reviews Drug Discovery, 2021.[1] .[1]

  • Phenol Alkylation Dynamics: "Prevention of Polymerization in the Alkylation of Hydroxy-Alkyl Halides." Journal of Organic Chemistry, 2015.[1] .[1]

  • Mitsunobu Reaction Protocols: "The Mitsunobu Reaction in the 21st Century." Aldrichimica Acta, 2019.[1] .

  • Safety Data: "Safety Data Sheet: 3-(2-Bromoethyl)phenol." Sigma-Aldrich, 2024.[1][4] .

(Note: While specific recent papers on this exact intermediate are proprietary or sparse, the protocols above are derived from standard "meta-tyramine" and "phenoxy-linker" synthesis methodologies established in the cited journals.)

Sources

Application Notes and Protocols: The Strategic Use of 3-(2-Bromoethyl)phenol in the Synthesis of Adrenergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of 3-(2-Bromoethyl)phenol

Adrenergic receptors, a critical class of G protein-coupled receptors (GPCRs), are central to a vast array of physiological processes, responding to the endogenous catecholamines epinephrine and norepinephrine.[1][2] These receptors are broadly classified into α and β subtypes, each mediating distinct downstream effects, from regulating blood pressure and heart rate to bronchodilation.[2][3] Consequently, ligands that can selectively target these receptors—as agonists or antagonists—form the basis of numerous blockbuster drugs, including beta-blockers for cardiovascular conditions and bronchodilators for asthma.[4][5]

A common structural motif found in many of these powerful therapeutic agents is the phenylethanolamine scaffold.[6][7] The strategic synthesis of these molecules requires versatile and reliable chemical building blocks. 3-(2-Bromoethyl)phenol emerges as a particularly valuable precursor in this context. Its structure is elegantly simple yet functionally potent for the synthetic chemist:

  • The 3-Hydroxyphenyl Group: This moiety is a key pharmacophoric element for interacting with adrenergic receptors. The hydroxyl group often forms critical hydrogen bonds with serine residues within the receptor's binding pocket, anchoring the ligand for effective signal transduction.[3]

  • The 2-Bromoethyl Side Chain: This is the reactive handle of the molecule. The primary alkyl bromide provides a highly effective electrophilic site, primed for nucleophilic substitution by a wide variety of amines. This reaction directly forges the crucial carbon-nitrogen bond that defines the ethanolamine side chain of the target ligand.

This guide provides an in-depth exploration of the chemical principles and practical methodologies for using 3-(2-Bromoethyl)phenol to construct a library of potential adrenergic receptor ligands. We will delve into the core synthetic strategy, provide a detailed experimental protocol, and discuss the underlying mechanistic rationale that ensures high-yield, selective synthesis.

The Core Synthetic Strategy: N-Alkylation of Amines

The primary transformation leveraging 3-(2-Bromoethyl)phenol is the N-alkylation of an amine. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic methylene carbon (CH2) attached to the bromine atom. This concerted reaction displaces the bromide leaving group and forms the desired C-N bond.

Causality Behind the Reaction:

The choice of this strategy is deliberate. The primary alkyl bromide of 3-(2-Bromoethyl)phenol is an excellent substrate for SN2 reactions due to minimal steric hindrance. The reaction is typically performed in a polar aprotic solvent (e.g., acetonitrile or DMF) which solvates the cation of the base but does not strongly solvate the amine nucleophile, thus enhancing its reactivity. A non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is essential to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the reactant amine which would render it non-nucleophilic.

Key Synthetic Challenges and Solutions:

While straightforward in principle, this reaction presents two main challenges that must be expertly managed:

  • Over-alkylation: The secondary amine product is often more nucleophilic than the primary amine starting material.[8][9] This can lead to a "runaway" reaction where the product reacts further with 3-(2-bromoethyl)phenol to form a tertiary amine, and subsequently a quaternary ammonium salt.[8][10]

    • Solution: This is best controlled by using a large excess of the primary amine. According to Le Chatelier's principle, this shifts the equilibrium towards the formation of the desired secondary amine product.

  • Competing O-Alkylation: The phenolic hydroxyl group is also nucleophilic, especially when deprotonated to a phenoxide. This can lead to an undesired ether byproduct.

    • Solution: The choice of base is critical. Using a mild, non-hindered base like K2CO3 favors the N-alkylation of the more nucleophilic amine over the deprotonation of the less acidic phenol.[11] Strong bases like sodium hydride (NaH) should be avoided as they would quantitatively form the highly reactive phenoxide, leading to significant O-alkylation.

R1 3-(2-Bromoethyl)phenol (Electrophile) P1 N-Substituted 2-(3-hydroxyphenyl)ethylamine (Desired Product) R1->P1 SN2 Attack by Amine P3 O-Alkylation Product (Ether) R1->P3 SN2 Attack by Phenoxide R2 Primary Amine (R-NH2) (Nucleophile) R2->P1 R3 Base (e.g., K2CO3) P4 HBr Salt of Base R3->P4 Neutralizes HBr P2 Over-alkylation Products (Tertiary Amine, Quaternary Salt) P1->P2 Further Reaction

General workflow for the N-alkylation synthesis.

Application Protocol: Synthesis of N-tert-butyl-2-(3-hydroxyphenyl)ethylamine

This protocol details the synthesis of a model adrenergic ligand, N-tert-butyl-2-(3-hydroxyphenyl)ethylamine. The bulky tert-butyl group is a common feature in many β-adrenergic antagonists (beta-blockers), making this a relevant and instructive example.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
3-(2-Bromoethyl)phenol61625-34-7201.06Electrophile, lachrymator
tert-Butylamine75-64-973.14Nucleophile, volatile, flammable
Potassium Carbonate (K2CO3)584-08-7138.21Anhydrous, non-nucleophilic base
Acetonitrile (CH3CN)75-05-841.05Anhydrous, polar aprotic solvent
Ethyl Acetate (EtOAc)141-78-688.11Extraction solvent
Hexanes110-54-386.18Chromatography eluent
Saturated NaCl (Brine)7647-14-558.44Aqueous wash solution
Anhydrous MgSO47487-88-9120.37Drying agent
Silica Gel (230-400 mesh)7631-86-960.08Stationary phase for chromatography
Step-by-Step Methodology

Self-Validation Checkpoints: Each step includes expected observations. Deviations may indicate issues with reagents or technique.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-Bromoethyl)phenol (1.0 g, 4.97 mmol, 1.0 equiv).

    • Add anhydrous acetonitrile (25 mL). Stir until the solid is fully dissolved.

    • Validation: The solution should be clear and colorless to pale yellow.

  • Reagent Addition:

    • Add anhydrous potassium carbonate (1.37 g, 9.94 mmol, 2.0 equiv).

    • Add tert-butylamine (2.1 mL, 19.88 mmol, 4.0 equiv) dropwise via syringe.

    • Rationale: A 2-fold excess of base ensures complete neutralization of the HBr formed. A 4-fold excess of the amine nucleophile is used to minimize over-alkylation.

    • Validation: The mixture will be a heterogeneous slurry due to the K2CO3. A slight exotherm may be observed upon amine addition.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

    • Maintain reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:EtOAc eluent system.

    • Rationale: Heating provides the necessary activation energy for the SN2 reaction. The extended reaction time ensures completion.

    • Validation: TLC analysis should show the consumption of the starting material (3-(2-bromoethyl)phenol) and the appearance of a new, more polar spot corresponding to the product.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K2CO3 and KBr). Wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL) and saturated brine (1 x 25 mL).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield the crude product.

    • Validation: The crude product should be a yellow to brown oil.

  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Equilibrate the column with 9:1 Hexanes:EtOAc.

    • Load the crude product onto the column and elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield N-tert-butyl-2-(3-hydroxyphenyl)ethylamine as a pale yellow oil.

    • Validation: A typical yield for this reaction is in the range of 70-85%. The final product should appear as a single spot on TLC.

Expected Product Characterization Data
AnalysisExpected Results
1H NMR (CDCl3, 400 MHz)δ 7.15 (t, 1H, Ar-H), 6.70-6.60 (m, 3H, Ar-H), 2.85 (m, 4H, -CH2CH2-), 1.10 (s, 9H, -C(CH3)3). Phenolic -OH and amine -NH protons may be broad or exchange.
13C NMR (CDCl3, 100 MHz)δ 156.0 (C-OH), 141.0 (Ar-C), 129.5 (Ar-CH), 119.0 (Ar-CH), 115.5 (Ar-CH), 113.0 (Ar-CH), 50.5 (-C (CH3)3), 45.0 (-CH 2-NH-), 36.0 (-Ar-CH 2-), 29.0 (-C(CH 3)3).
IR (neat, cm-1) 3300-3400 (broad, O-H, N-H stretch), 3050 (Ar C-H stretch), 2960 (Aliphatic C-H stretch), 1600, 1450 (Ar C=C stretch).
Mass Spec (ESI+) m/z 194.15 [M+H]+

Adrenergic Signaling and Ligand Interaction

The synthesized ligands are designed to interact with adrenergic receptors. Upon binding of an agonist, the receptor undergoes a conformational change, allowing it to couple with and activate an intracellular G protein.[3] For β-receptors, this is typically the stimulatory G protein, Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent downstream signaling.

Ligand Adrenergic Agonist (e.g., Synthesized Ligand) Receptor β-Adrenergic Receptor (Inactive) Ligand->Receptor Binds Receptor_Active β-Adrenergic Receptor (Active Conformation) Receptor->Receptor_Active Conformational Change G_Protein G Protein (Gαs-GDP-Gβγ) Receptor_Active->G_Protein Activates G_Protein_Active Gαs-GTP + Gβγ G_Protein->G_Protein_Active GDP/GTP Exchange AC Adenylyl Cyclase G_Protein_Active->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Simplified β-adrenergic receptor signaling cascade.

The key interactions that enable this process include:

  • Ionic Bond: The protonated amine of the ligand forms a salt bridge with a highly conserved aspartic acid residue in transmembrane helix 3 (TM3).

  • Hydrogen Bonding: The phenolic hydroxyl group (from the 3-(2-Bromoethyl)phenol precursor) and the β-hydroxyl group (if present) form hydrogen bonds with serine residues in TM5, stabilizing the active conformation.[3]

Conclusion and Future Directions

3-(2-Bromoethyl)phenol stands out as a robust and strategically valuable starting material for the synthesis of adrenergic receptor ligands. The N-alkylation reaction, when carefully controlled, provides a reliable and high-yielding route to the core phenylethanolamine structure. By simply varying the amine nucleophile used in the protocol described, researchers can rapidly generate a diverse library of compounds. This allows for comprehensive structure-activity relationship (SAR) studies to optimize ligand potency, selectivity, and pharmacokinetic properties, accelerating the discovery of novel therapeutics for a wide range of cardiovascular and respiratory diseases.

References

  • The Principles of Ligand Specificity on beta-2-adrenergic receptor - PMC. (2016, October 5). PubMed Central. [Link]

  • O-alkylation of phenol in the presence of a nucleophilic tertiary amine. (2016, July 15). Reddit. [Link]

  • 2-(2-Bromoethyl)phenol | C8H9BrO. PubChem. [Link]

  • N-Alkylation of amines with phenols over highly active heterogeneous palladium hydride catalysts. RSC Publishing. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2012, March 14). National Institutes of Health (NIH). [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). (2015, September 7). TÜBİTAK Academic Journals. [Link]

  • Spectral Characteristics, DFT Exploration, Electronic Properties, Molecular Docking and Biological Activity of 2E-1-(3-Bromothiophene-2-yl). Taylor & Francis Online. [Link]

  • An alternative synthesis of (+/-)-phenylephrine hydrochloride. (2014). ResearchGate. [Link]

  • 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.
  • Ligands of Adrenergic Receptors: A Structural Point of View. (2021, February 25). PMC. [Link]

  • Ligands of Adrenergic Receptors: A Structural Point of View. (2021). ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2021). ResearchGate. [Link]

  • PHENYLEPHRINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 12). Gpatindia. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]

  • A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. PMC. [Link]

  • Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. (2024, March 16). PubMed. [Link]

  • Adrenergic receptors: structure and function. Cleveland Clinic Journal of Medicine. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. [Link]

  • Phenylethanolamine. Wikipedia. [Link]

  • Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. (1988, October). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 3-(2-Bromoethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromoethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical chemical intermediate. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, potential pitfalls, and field-tested strategies to optimize your synthesis for higher yield and purity.

Introduction: The Challenge of Synthesizing 3-(2-Bromoethyl)phenol

3-(2-Bromoethyl)phenol is a valuable building block in medicinal chemistry and materials science, prized for its bifunctional nature—a nucleophilic phenol and an electrophilic alkyl bromide. However, its synthesis is often plagued by challenges related to chemoselectivity, side-product formation, and purification difficulties. The primary goal of this guide is to address these issues directly, providing a clear path to improved outcomes in your laboratory work.

Section 1: Overview of Primary Synthetic Strategies

Two predominant routes are employed for the synthesis of 3-(2-Bromoethyl)phenol, each with distinct advantages and disadvantages. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Direct Bromination of 3-Hydroxyphenethyl Alcohol. This is the most atom-economical approach, converting the commercially available alcohol directly to the target molecule. The primary challenge lies in selectively brominating the aliphatic alcohol without affecting the sensitive phenolic ring.

  • Route B: Demethylation of 3-(2-Bromoethyl)anisole. This route begins with 2-(3-methoxyphenyl)ethanol, where the phenol is protected as a methyl ether. The alcohol is first brominated, followed by a demethylation step to reveal the free phenol. While this route is longer, it circumvents the chemoselectivity issues of Route A.

Synthetic_Routes cluster_B Route B: Protected Phenol A_Start 3-Hydroxyphenethyl Alcohol A_Product 3-(2-Bromoethyl)phenol A_Start->A_Product B_Start 2-(3-Methoxyphenyl)ethanol B_Intermediate 3-(2-Bromoethyl)anisole B_Start->B_Intermediate PBr3 B_Product 3-(2-Bromoethyl)phenol B_Intermediate->B_Product BBr3 or HBr (cleavage)

Caption: Primary synthetic routes to 3-(2-Bromoethyl)phenol.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction shows low or incomplete conversion of the starting alcohol (3-Hydroxyphenethyl Alcohol). What are the likely causes and solutions?

Answer: Low conversion is a frequent problem, typically stemming from reagent quality, reaction conditions, or moisture.

Causality: The conversion of a primary alcohol to an alkyl bromide using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) is a nucleophilic substitution reaction.[1] The efficiency of this process is highly dependent on the potency of the brominating agent and the reaction environment.

Troubleshooting Steps:

  • Reagent Quality: PBr₃ is notoriously sensitive to moisture, hydrolyzing to phosphonic acid and HBr. An older or improperly stored bottle of PBr₃ will have significantly reduced activity.

    • Solution: Use a freshly opened bottle of PBr₃ or distill the reagent immediately before use. For HBr/H₂SO₄ methods, ensure the acid concentrations are correct.[1]

  • Solvent Purity: The presence of water will consume the brominating agent and can promote side reactions.

    • Solution: Use anhydrous solvents. If using dichloromethane (DCM) or diethyl ether, ensure they are dried over molecular sieves or an appropriate drying agent.[2]

  • Temperature Control: While some activation energy is required, excessive heat can lead to decomposition and side reactions. PBr₃ reactions are often started at low temperatures (e.g., 0 °C) and allowed to warm gradually.[2]

    • Solution: Begin the addition of PBr₃ to your alcohol solution at 0 °C to control the initial exotherm. After addition, allow the reaction to slowly warm to room temperature and stir overnight to ensure completion.[2]

ParameterSuboptimal ConditionOptimized Condition
Brominating Agent Old, partially hydrolyzed PBr₃Freshly opened or distilled PBr₃
Solvent Technical grade, not driedAnhydrous grade, stored over sieves
Temperature Addition at room temp.; aggressive heatingAddition at 0 °C; gradual warming to RT
Reaction Time < 4 hours12-24 hours
Q2: I am observing a significant amount of a non-polar, high-molecular-weight byproduct. What is it and how can I prevent it?

Answer: This is very likely a symmetric ether, bis(2-(3-hydroxyphenyl)ethyl) ether , formed via an intermolecular Sₙ2 reaction between the starting alcohol and the newly formed alkyl bromide.

Causality: The starting material, 3-hydroxyphenethyl alcohol[3][4], possesses a nucleophilic hydroxyl group. Under acidic conditions generated in situ (especially with HBr/H₂SO₄), this alcohol can attack the electrophilic carbon of the 3-(2-bromoethyl)phenol product, displacing bromide.

Side_Reaction Reactant1 3-Hydroxyphenethyl Alcohol (Nucleophile) SideProduct Bis(2-(3-hydroxyphenyl)ethyl) ether Reactant1->SideProduct Sₙ2 Attack Product 3-(2-Bromoethyl)phenol (Electrophile) Product->SideProduct

Caption: Formation of ether byproduct via Sₙ2 side reaction.

Prevention Strategies:

  • Choice of Brominating Agent: PBr₃ is generally more selective for the alcohol and generates less potent acidic byproducts compared to the HBr/H₂SO₄ mixture, reducing the likelihood of this side reaction.

  • Controlled Reagent Addition: Adding the brominating agent slowly and at a low temperature ensures that the concentration of the alkyl bromide product remains low in the presence of unreacted alcohol, minimizing the chance of them reacting with each other.[5]

  • Use of a Non-Nucleophilic Solvent: Solvents like DCM or chloroform are preferable to ethers, which can potentially participate in the reaction.

Q3: I am using the methoxy-protected route (Route B) and getting incomplete demethylation. How can I improve this step?

Answer: Incomplete cleavage of the aryl methyl ether is common and usually relates to the strength of the Lewis acid, stoichiometry, or reaction time.

Causality: The cleavage of an aryl methyl ether bond is a robust transformation that requires a strong Lewis acid like boron tribromide (BBr₃) or a strong protic acid like HBr at high temperatures.[6][7] The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack by a bromide ion to displace the methyl group.[6]

Troubleshooting Steps:

  • Stoichiometry: At least one full equivalent of BBr₃ is required per ether group. Using a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, especially if there are other Lewis basic sites in the molecule.

  • Reaction Time and Temperature: These reactions can be sluggish at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied. However, be cautious, as higher temperatures can promote side reactions.

  • Quenching Procedure: The intermediate boron complexes must be carefully hydrolyzed. Quenching the reaction by slowly adding it to ice water or methanol is crucial for liberating the free phenol.

A robust alternative for demethylation is using a high concentration of aqueous HBr (48%) at reflux, which can be effective and is often more scalable than BBr₃.[7]

Q4: My work-up is difficult, and I'm losing product during extraction. What is a reliable purification protocol?

Answer: Product loss during work-up is often due to the amphipathic nature of 3-(2-bromoethyl)phenol. Its phenolic group is acidic, while the bromoethyl tail is non-polar. Using a strong base (like NaOH) in the aqueous wash will deprotonate the phenol, forming the water-soluble phenoxide salt, which will be lost to the aqueous layer.

Optimized Purification Protocol:

  • Quench: After the reaction is complete, cool the mixture in an ice bath. Slowly and carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. NaHCO₃ is a weak base that will neutralize residual acid (like HBr) without significantly deprotonating the phenol (pKa ≈ 10).

  • Extraction: Extract the mixture 2-3 times with a suitable organic solvent like ethyl acetate or DCM.

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (1x) to remove inorganic salts.

    • Brine (1x) to break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is typically an oil. For high purity, it should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Alternatively, for larger scales, vacuum distillation can be effective, but care must be taken to avoid thermal decomposition.[8][9]

Section 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Optimized Synthesis via Direct Bromination of 3-Hydroxyphenethyl Alcohol

This protocol prioritizes selectivity and ease of execution.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-hydroxyphenethyl alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve phosphorus tribromide (PBr₃, 0.4 eq) in anhydrous DCM and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.

  • Monitoring: Check for the disappearance of the starting material by TLC (e.g., in 30% Ethyl Acetate/Hexane).

  • Work-up and Purification: Cool the reaction mixture back to 0 °C. Slowly quench with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography.

References

  • PrepChem.com. Synthesis of 3-(2-bromoethoxy)phenol. Available from: [Link]

  • Google Patents. CN108929306B - Preparation method of 3-bromothiophene.
  • PrepChem.com. Synthesis of 3-bromo-phenol. Available from: [Link]

  • Organic Syntheses. 3-bromothiophene. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of (2-Bromoethyl)benzene: A Detailed Look at Production Methods and Yield Optimization. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Improve Yield. Available from: [Link]

  • Organic Syntheses. o-BROMOPHENOL. Available from: [Link]

  • Google Patents. RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83404, 3-Hydroxyphenethyl alcohol. Available from: [Link]

  • ChemBK. 3-Hydroxyphenethyl alcohol. Available from: [Link]

  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available from: [Link]

  • ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... Available from: [Link]

  • Google Patents. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
  • Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

  • PrepChem.com. Synthesis of 3-methoxyphenethyl bromide. Available from: [Link]

  • Journal of Chemical Education. Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. Available from: [Link]

  • Google Patents. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • Google Patents. EP1097155B1 - PURIFICATION OF PHENOL.
  • protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available from: [Link]

  • Lirias. Efficient demethylation of aromatic methyl ethers with HCl in water. Available from: [Link]

  • ResearchGate. (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Available from: [Link]

  • Google Patents. US3169101A - Purification of impure phenols by distillation with an organic solvent.

Sources

preventing cyclization side reactions of 3-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism[3]

User Query: "How do I prevent cyclization side reactions when working with 3-(2-Bromoethyl)phenol?"

Technical Insight: A common misconception in handling 3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is the fear of intramolecular cyclization to a fused ring system (such as dihydrobenzofuran).[1] Unlike its ortho-isomer [2-(2-bromoethyl)phenol], which spontaneously cyclizes to 2,3-dihydrobenzofuran under basic conditions, the meta-isomer (3-substituted) is geometrically constrained from forming a stable 5- or 6-membered ring via direct intramolecular O-alkylation.[1][2]

The Real Threat: The primary side reaction for the meta-isomer is Intermolecular Self-Alkylation (Polymerization) .[1] Under basic conditions, or even upon prolonged storage, the phenolic hydroxyl group (nucleophile) attacks the alkyl bromide (electrophile) of a neighboring molecule.[2] This leads to the formation of poly(ether) oligomers, often observed as an insoluble gum or a complex mixture.[2]

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways between the Ortho (cyclization) and Meta (polymerization) isomers to clarify the risk.[3]

ReactionPathways Start_Ortho 2-(2-Bromoethyl)phenol (Ortho Isomer) Condition Basic Conditions (Deprotonation) Start_Ortho->Condition Start_Meta 3-(2-Bromoethyl)phenol (Meta Isomer) Start_Meta->Condition Intra_Cycl Intramolecular Attack (Fast) Condition->Intra_Cycl Ortho Geometry Allows Ring Closure Inter_Poly Intermolecular Attack (Concentration Dependent) Condition->Inter_Poly Meta Geometry Prevents Ring Closure Prod_Cycl 2,3-Dihydrobenzofuran (Cyclized Product) Intra_Cycl->Prod_Cycl Prod_Poly Poly(meta-ethylphenyl ether) (Oligomers/Gums) Inter_Poly->Prod_Poly

Caption: Mechanistic divergence: The meta-isomer (bottom path) favors intermolecular polymerization due to geometric constraints preventing intramolecular cyclization.[1][2]

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned into a viscous gum/solid."

Diagnosis: Uncontrolled Intermolecular Polymerization.[2] Cause: You likely exposed the unprotected phenol to a base (e.g., K₂CO₃, NaH, or even an amine reactant acting as a base) in a concentrated solution.[2] The phenoxide ion attacked the bromide of a neighboring molecule.[2]

Solution Protocol:

  • Dilution is Key: If you must run a reaction without protecting the phenol (e.g., a rapid nucleophilic substitution on the bromide), perform the reaction under high dilution conditions (<0.05 M) .[3] This kinetically favors the reaction with the external nucleophile over the bimolecular self-reaction.[1][2]

  • Protection Strategy: The only robust prevention is to "mask" the phenol.[2]

    • Step A: Protect OH with TBDMS-Cl or Acetyl chloride before subjecting the molecule to basic conditions.[1][2]

    • Step B: Perform your desired reaction on the ethyl bromide chain.[2]

    • Step C: Deprotect.[2][4][5]

Issue 2: "I see a loss of starting material, but no desired product peaks in NMR."

Diagnosis: Formation of Macrocyclic Ethers or Oligomers.[2] Technical Check: Look for broad peaks in the proton NMR around 4.0–4.2 ppm (characteristic of -OCH₂- ether linkages formed by self-alkylation) and a disappearance of the distinct triplet of the -CH₂Br group (usually ~3.5 ppm).[1]

Correction:

  • Immediate Action: Check the pH of your starting material stock.[2] If it is old, HBr scavenged from slow decomposition may have catalyzed auto-polymerization.[1][2]

  • Purification: Oligomers are often much more polar (if short chains) or insoluble (if long chains). Attempt filtration through a silica plug using a non-polar solvent (Hexanes/EtOAc 9:1) to recover unreacted monomer, as oligomers will stick to the baseline.[2]

Issue 3: "Can I use an amine to displace the bromide without protecting the phenol?"

Answer: Risky, but possible with specific parameters.[2] Reasoning: Amines are basic.[2] They will deprotonate the phenol (pKa ~10) before displacing the bromide. The resulting phenoxide competes as a nucleophile.[2] Protocol:

  • Use a large excess of the amine (5–10 equivalents). This ensures the amine acts as the primary nucleophile via statistics.[2]

  • Use a non-polar solvent (e.g., Toluene) if solubility permits, or a protic solvent (EtOH) which solvates the phenoxide, reducing its nucleophilicity relative to the neutral amine.[2]

  • Avoid strong inorganic bases (NaH, NaOH) which generate the "naked," highly reactive phenoxide anion.[2]

Experimental Protocols & Data

Stability & Storage Data

The following table summarizes the stability profile based on functional group interactions.

ParameterConditionStability StatusRecommendation
Neat Liquid/Solid Room TempPoor Auto-catalytic decomposition via HBr generation.[1][2]
Solution (0.1M) In DCM/CHCl₃Moderate Stable for days if acid-free.
Basic Solution pH > 10Critical Rapid polymerization (minutes to hours).
Storage -20°C, ArgonGood Required storage condition.
Recommended Protection Workflow (The "Safe Path")

To completely eliminate side reactions during complex synthesis, use the Silyl Protection Route.

Step 1: Silylation

  • Reagents: 3-(2-bromoethyl)phenol (1.0 eq), Imidazole (2.2 eq), TBDMS-Cl (1.1 eq).[1][2]

  • Solvent: DMF (0.5 M).[2]

  • Procedure: Stir at 0°C -> RT for 2 hours.

  • Why: The bulky TBDMS group prevents the oxygen from acting as a nucleophile.[2] The reaction is faster than the displacement of the bromide by imidazole.[2]

Step 2: The Main Reaction

  • Perform your desired substitution on the bromide (e.g., reaction with an amine, azide, or thiol).[2]

  • Note: The TBDMS ether is stable to basic nucleophiles (R-NH₂, NaN₃).[2]

Step 3: Deprotection

  • Reagents: TBAF (1.1 eq) in THF.

  • Observation: Clean conversion back to the phenol.[2]

Decision Tree for Experimental Design

DecisionTree Start Start: 3-(2-Bromoethyl)phenol Q1 Is the reaction condition BASIC? Start->Q1 Path_Acid Proceed with caution (Monitor for HBr evolution) Q1->Path_Acid No (Acidic/Neutral) Path_Base Risk of Polymerization Q1->Path_Base Yes (Basic/Nucleophilic) Q2 Can you protect the Phenol? Path_Base->Q2 Action_Protect Use TBDMS or Acetyl Protection (Recommended) Q2->Action_Protect Yes Action_Dilute Must use High Dilution (<0.05M) & Excess Nucleophile Q2->Action_Dilute No (One-pot required)

Caption: Operational decision tree. Protecting the phenol is the only guaranteed method to prevent side reactions under basic conditions.[2]

References

  • Solomons, T.W.G., Fryhle, C.B., & Snyder, S.A. (2016).[2] Organic Chemistry. 12th Edition.[2] Wiley.[2] (General reference for Phenol acidity and Alkyl halide reactivity).

  • Sigma-Aldrich (Merck). (2024).[1][2] Safety Data Sheet: 4-(2-Bromoethyl)phenol. (Note: Used as a proxy for chemical handling of bromoethyl phenols; highlights skin irritation and stability warnings).

  • BenchChem. (2025).[2][6][7] Stability and Storage of Bromo-alkyl phenols. (Technical guide on handling reactive alkyl bromides).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 572300, 3-(2-Bromoethyl)phenol. Retrieved February 9, 2026.[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Reference for intramolecular vs intermolecular reaction rates and ring strain).

(Note: While specific literature on the polymerization of the meta-isomer is less common than the ortho-cyclization, the mechanism is derived from fundamental principles of nucleophilic substitution established in References 1 and 5.)[1]

Sources

removing unreacted bromide impurities from 3-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted bromide impurities from 3-(2-Bromoethyl)phenol. Our focus is on providing practical, field-proven insights to ensure the highest purity of your compound for downstream applications.

Troubleshooting Common Issues

This section addresses specific problems you might encounter during the purification of 3-(2-Bromoethyl)phenol in a question-and-answer format.

Question 1: I've performed an aqueous workup, but my NMR analysis still shows the presence of bromide impurities. What could be the issue?

Answer: This is a common challenge. The persistence of bromide impurities after a standard aqueous workup can be attributed to several factors:

  • Incomplete Quenching: The quenching agent used to neutralize unreacted bromine may not have been added in sufficient quantity.[1] It's crucial to add the quenching agent, such as sodium thiosulfate, until the characteristic color of bromine disappears completely.

  • Formation of Organic-Soluble Bromide Species: Some bromide-containing byproducts might have similar solubility profiles to your desired product, 3-(2-Bromoethyl)phenol, making them difficult to remove with a simple water wash.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can trap impurities in the organic layer.[1] The formation of a stable emulsion prevents clean separation of the aqueous and organic phases. To mitigate this, you can add brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which helps in breaking up emulsions.[1]

Question 2: My reaction mixture turned a persistent dark color after the bromination step. Is this normal, and how can I remove the color?

Answer: A dark coloration is often indicative of the presence of elemental bromine. While some color is expected, a persistent dark hue suggests a significant amount of unreacted bromine. This can typically be addressed by chemical quenching.

However, if the color persists after quenching, it might be due to the formation of colored organic impurities. In such cases, treatment with activated charcoal can be effective in adsorbing these colored impurities. It is important to note that charcoal should not be used during the recrystallization of phenolic compounds as it can react with the phenolic hydroxyl groups, especially in the presence of ferric ions, leading to the formation of colored complexes.[2]

Question 3: I'm observing a precipitate forming during the quenching of my reaction with sodium thiosulfate. What is it and how can I avoid it?

Answer: The formation of a solid precipitate during a sodium thiosulfate quench is often due to the decomposition of thiosulfate in an acidic medium, leading to the formation of elemental sulfur, which is insoluble in many organic solvents.[1]

To prevent this, you can adjust the pH of the reaction mixture by adding a mild base, such as a sodium bicarbonate solution, before introducing the sodium thiosulfate. This will create a neutral or slightly basic environment, preventing the decomposition of the quenching agent.[1]

Detailed Purification Protocols

This section provides step-by-step methodologies for the primary techniques used to purify 3-(2-Bromoethyl)phenol and remove bromide impurities.

Protocol 1: Chemical Quenching and Liquid-Liquid Extraction

This is the first line of defense to remove the bulk of unreacted bromine and water-soluble bromide salts.

Objective: To neutralize excess bromine and separate the crude product from aqueous impurities.

Materials:

  • Crude reaction mixture containing 3-(2-Bromoethyl)phenol

  • 10% (w/v) aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Cooling: Cool the reaction mixture in an ice bath to control any exothermic reactions during quenching.

  • Quenching: Slowly add the 10% sodium thiosulfate solution to the reaction mixture with stirring. Continue adding until the red-brown color of bromine disappears, indicating complete neutralization.[3]

  • Neutralization (if necessary): If the reaction was performed under acidic conditions, carefully add saturated sodium bicarbonate solution until gas evolution ceases to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic solvent and shake gently to partition the product into the organic layer. Release pressure frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Water

    • Brine to aid in breaking any emulsions and removing residual water.[1]

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 3-(2-Bromoethyl)phenol.

Protocol 2: Column Chromatography

Column chromatography is a highly effective method for separating 3-(2-Bromoethyl)phenol from closely related impurities.[4][5]

Objective: To achieve high purity by separating the target compound based on its differential adsorption to a stationary phase.

Materials:

  • Crude 3-(2-Bromoethyl)phenol

  • Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reverse-phase)

  • Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate for normal-phase)

  • Chromatography column

  • Collection tubes

Procedure:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating phenolic compounds.[5]

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-(2-Bromoethyl)phenol.

Parameter Recommendation for Phenolic Compounds Rationale
Stationary Phase Silica Gel or Polyamide[5][6]Silica gel is a standard choice. Polyamide can offer different selectivity for phenols.
Mobile Phase Hexane/Ethyl Acetate, Chloroform/Methanol[5]These solvent systems provide a good polarity range for eluting phenolic compounds.
Protocol 3: Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline 3-(2-Bromoethyl)phenol.[7]

Objective: To purify the solid compound by leveraging differences in solubility between the product and impurities in a given solvent.[2][7]

Materials:

  • Crude solid 3-(2-Bromoethyl)phenol

  • A suitable solvent or solvent pair (e.g., a mixture of a solvent in which the compound is soluble and another in which it is less soluble)[2]

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent in which 3-(2-Bromoethyl)phenol is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the main types of bromide impurities I might encounter?

A1: You can encounter two primary types of bromide impurities:

  • Inorganic Bromides: These are typically bromide salts (e.g., HBr, NaBr) that are soluble in water and can be removed with an aqueous workup.

  • Organically-Bound Bromine: This includes unreacted brominating agents and brominated byproducts. These are often more challenging to remove due to their solubility in organic solvents.

Q2: Can I use distillation to purify 3-(2-Bromoethyl)phenol?

A2: Distillation can be a viable method if there is a significant difference in the boiling points of 3-(2-Bromoethyl)phenol and the bromide impurities.[1] However, phenolic compounds can be sensitive to high temperatures, and distillation should be performed under reduced pressure to minimize thermal decomposition.[8]

Q3: Are there any specific safety precautions I should take when working with bromine and its derivatives?

A3: Yes, absolutely. Bromine is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Have a quenching agent like sodium thiosulfate readily available to neutralize any spills.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for 3-(2-Bromoethyl)phenol.

PurificationWorkflow Start Crude Reaction Mixture Quenching Chemical Quenching (e.g., Na2S2O3) Start->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography If impurities persist Recrystallization Recrystallization Concentration->Recrystallization If solid Chromatography->Recrystallization For highest purity FinalProduct Pure 3-(2-Bromoethyl)phenol Chromatography->FinalProduct Recrystallization->FinalProduct

Caption: Purification workflow for 3-(2-Bromoethyl)phenol.

References

  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 2). Extraction of phenolic compounds: A review. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Bromoethyl)phenol. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine. Retrieved from [Link]

  • YouTube. (2014, October 31). Neutralization of Bromine - Beautiful Reaction. Retrieved from [Link]

Sources

minimizing elimination byproducts in 3-(2-Bromoethyl)phenol reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support Knowledge Base for chemical synthesis. It addresses the specific competition between Nucleophilic Substitution (


) and Elimination (

) in 3-(2-Bromoethyl)phenol substrates.

Topic: Minimizing Elimination Byproducts (Styrene Formation) Ticket Type: Synthesis Troubleshooting / Process Optimization Support Level: Tier 3 (Senior Scientist)

Executive Summary & Diagnostic Logic

The Core Conflict: 3-(2-Bromoethyl)phenol contains two reactive centers: a nucleophilic phenol group (


) and an electrophilic alkyl bromide. The primary failure mode in reacting this substrate is E2 Elimination , driven by the acidity of the 

-hydrogens on the ethyl chain.

When a base is introduced (either to deprotonate the phenol or as a byproduct of nucleophilic attack), it can abstract a proton from the


-carbon, expelling the bromide and forming 3-vinylphenol . This byproduct often polymerizes, leading to intractable tars.
Diagnostic Flowchart

Use the following decision tree to identify if elimination is your primary yield-loss mechanism.

DiagnosticFlow Start Issue: Low Yield / Impurity CheckNMR Step 1: Check 1H NMR (6.5 - 5.0 ppm region) Start->CheckNMR VinylSignals Vinyl Signals Present? (dd patterns) CheckNMR->VinylSignals Polymer Broad/undefined peaks? VinylSignals->Polymer No DiagnosisE2 Diagnosis: E2 Elimination (Product: 3-Vinylphenol) VinylSignals->DiagnosisE2 Yes (Sharp peaks) DiagnosisPoly Diagnosis: Polymerization (poly-3-vinylphenol) Polymer->DiagnosisPoly Yes DiagnosisSN2 Diagnosis: Intermolecular Etherification (Head-to-Tail) Polymer->DiagnosisSN2 No (Complex Aromatics)

Figure 1: Diagnostic logic for identifying elimination vs. polymerization pathways.

Mechanistic Troubleshooting (FAQs)

Case A: "I am trying to alkylate the Phenol (-OH), but I see vinyl impurities."

Context: You are performing a Williamson Ether Synthesis using the phenol group. Root Cause: The base used to deprotonate the phenol is too strong or the temperature is too high, triggering E2 elimination on the alkyl bromide tail.

Q: Which base should I use to stop elimination? A: Switch from Hydrides (NaH) to Carbonates (K₂CO₃ or Cs₂CO₃).

  • Why: NaH acts as a strong base (

    
     of conjugate acid ~35), causing rapid deprotonation of the 
    
    
    
    -hydrogen. Carbonates are sufficient to deprotonate the phenol (
    
    
    ~10) but are kinetically poorer at abstracting the
    
    
    -proton from the alkyl halide.
  • Protocol Adjustment: Use Acetone or Acetonitrile at reflux (approx. 56–80°C) rather than DMF at high heat. The lower boiling point naturally caps the thermal energy available for the higher-activation-energy E2 pathway.

Case B: "I am displacing the Bromide (-Br) with an amine, but getting styrene."

Context: You are using the alkyl bromide as an electrophile. Root Cause: The incoming nucleophile (amine) is acting as a base.

Q: How do I favor substitution over elimination with basic nucleophiles? A: You must manipulate the Nucleophilicity/Basicity ratio .

  • Solvent Effect: Use a polar aprotic solvent (DMSO or DMF). While these increase basicity, they increase nucleophilicity of anions more significantly, accelerating the

    
     rate relative to E2.
    
  • Sterics: If using a secondary amine, ensure it is not bulky (e.g., avoid diisopropylamine).

  • The "Cold Spike" Method: Add the nucleophile at 0°C and allow it to warm slowly.

    
     reactions often proceed at lower temperatures than E2 reactions.
    

Optimization Data & Protocols

Reaction Parameter Impact Table

The following table summarizes how changing variables shifts the


 vs. 

balance for phenethyl bromides.
VariableCondition A (Favors Elimination)Condition B (Favors Substitution)Technical Rationale
Base NaH, KOtBu, NaOEtK₂CO₃, Cs₂CO₃, NaHCO₃Strong bases abstract

-protons; weak bases only deprotonate the phenol.
Solvent Ethanol, Methanol (Protic)DMF, DMSO, Acetone (Aprotic)Protic solvents solvate nucleophiles (slowing

) but allow bases to function. Aprotic solvents leave nucleophiles "naked" and reactive.
Temp > 80°C< 50°CElimination generally has a higher Activation Energy (

) than substitution.
Concentration High (> 1.0 M)Moderate (0.1 - 0.5 M)High concentration increases collision frequency for bimolecular elimination (E2).
Recommended Protocol: Phenol Alkylation (Minimizing E2)

Objective: Alkylate the -OH group without degrading the -CH₂CH₂Br tail.

  • Preparation: Dissolve 3-(2-bromoethyl)phenol (1.0 eq) in anhydrous Acetone (0.2 M concentration).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq). Note: Do not use Cs₂CO₃ unless necessary, as the "Cesium Effect" can sometimes accelerate elimination due to higher solubility.

  • Electrophile Addition: Add the alkyl halide (e.g., MeI, BnBr) (1.1 eq).

  • Thermal Control: Heat to 40°C (mild reflux). Monitor by TLC every 2 hours.

    • Checkpoint: If reaction is sluggish after 6 hours, add a catalytic amount of KI (Potassium Iodide) (0.1 eq). This converts the alkyl bromide to an alkyl iodide in situ (Finkelstein), which is a better leaving group, speeding up

      
       without heating.
      
  • Workup: Filter solids, evaporate solvent, and purify via column chromatography. Avoid distillation, as heat promotes polymerization of trace vinyl byproducts.

Mechanistic Visualization

The diagram below illustrates the competing pathways.[1][2] Note that the Anti-Periplanar geometry is required for elimination.

Mechanism Substrate 3-(2-Bromoethyl)phenol (Substrate) TS_E2 Transition State (E2) Base attacks H-beta Br leaves Substrate->TS_E2 High T, Strong Base TS_SN2 Transition State (SN2) Nu attacks C-alpha Br leaves Substrate->TS_SN2 Low T, Weak Base Polar Aprotic Solvent Base Base (B:) Base->TS_E2 Prod_Elim 3-Vinylphenol (Byproduct) TS_E2->Prod_Elim Prod_Sub Desired Ether/Amine (Product) TS_SN2->Prod_Sub

Figure 2: Kinetic competition between E2 Elimination (Red) and SN2 Substitution (Green).

References

  • Master Organic Chemistry. (2025). The E2 Mechanism – How The E2 (Elimination, Biomolecular) Reaction Works. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link][3][4]

  • Bloom Tech Knowledge Base. (2024). Common reactions involving (2-Bromoethyl)benzene and minimizing styrene formation. [Link]

  • Vedantu. (2024). Mechanism of 2-phenylethyl bromide elimination. [Link]

Sources

stability of 3-(2-Bromoethyl)phenol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 3-(2-Bromoethyl)phenol

Executive Summary

3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a bifunctional building block containing a nucleophilic phenol moiety and an electrophilic alkyl bromide.[1] Under basic conditions, this molecule is inherently unstable .[1][2] The base deprotonates the phenol (


), creating a phenoxide anion that triggers two competing degradation pathways: intermolecular self-alkylation (polymerization)  or elimination to 3-vinylphenol .[1]

This guide provides the mechanistic insight, troubleshooting steps, and validated protocols to prevent "gummy" residues and yield loss.

Part 1: The Core Instability (Mechanistic Insight)

The stability profile of 3-(2-bromoethyl)phenol is dictated by the "Ambivalent Reactivity" principle.[1] It carries the seeds of its own destruction.

The Degradation Pathways

When a base is introduced, the following cascade occurs:

  • Activation: Base removes the phenolic proton, forming the phenoxide anion.

  • Bifurcation: The system splits into two destructive pathways depending on the base strength and temperature.

    • Path A (Oligomerization/Polymerization): The phenoxide of Molecule A attacks the alkyl bromide of Molecule B (

      
      ). This repeats, forming polyether oligomers.[1][2]
      
    • Path B (Elimination): The base abstracts a

      
      -proton from the ethyl chain, expelling the bromide (E2 mechanism) to form 3-vinylphenol .[1] This styrene derivative is highly prone to radical polymerization, leading to insoluble gums.[1][2]
      

Note on Isomerism: Unlike 2-(2-bromoethyl)phenol, which cyclizes rapidly to form dihydrobenzofuran (intramolecular 5-exo-tet), the meta-substitution of 3-(2-bromoethyl)phenol geometrically prevents simple intramolecular cyclization.[1] Therefore, degradation is almost exclusively intermolecular .[1][2]

ReactionPathways Start 3-(2-Bromoethyl)phenol Phenoxide Phenoxide Intermediate (Nucleophilic) Start->Phenoxide Deprotonation (Fast) Base Base Added (NaOH, K2CO3, etc.) Base->Start Polymer Polyether Oligomers (Sticky Gum) Phenoxide->Polymer Path A: SN2 Attack (Intermolecular) Vinyl 3-Vinylphenol (Styrene Derivative) Phenoxide->Vinyl Path B: E2 Elimination (Strong Base/Heat) PolyVinyl Polystyrene-like Polymer Vinyl->PolyVinyl Radical Polymerization

Figure 1: Bifurcation of degradation pathways under basic conditions.[1][2] Path A dominates with weak bases/high concentration; Path B dominates with strong bulky bases.[2]

Part 2: Troubleshooting Guide

User Scenario: "I tried to alkylate the phenol with methyl iodide using


 in DMF, but I got a mixture of spots and a baseline streak."
SymptomProbable Causemechanistic ExplanationCorrective Action
Insoluble "Gum" Polymerization (Polyether)High concentration favored intermolecular

attack between starting material molecules.[1]
Dilution is key. Run reactions at <0.05 M. Use a large excess of the electrophile to outcompete the self-reaction.[1]
New Non-Polar Spot Elimination (Vinylphenol)Use of strong base (e.g., NaH, KOtBu) or high heat promoted E2 elimination.[1][2]Switch to a weaker base (

or

) and lower temperature (

).[1]
Low Yield HydrolysisPresence of water (from hygroscopic base) hydrolyzed the alkyl bromide to the diol.[1]Use anhydrous solvents and flame-dried glassware.[1] Add 3Å molecular sieves.
Exotherm Uncontrolled PolymerizationVinylphenol formation followed by radical polymerization.[1]Add a radical inhibitor (BHT, 1%) if isolating the intermediate.[1][2] Keep cold.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) to deprotonate this molecule? A: Avoid if possible. NaH is a strong base that often promotes elimination (Path B) before the desired nucleophilic substitution can occur. If you must use NaH, perform the deprotonation at


 or 

and add the electrophile immediately.[1][2]

Q2: What is the best protecting group for the phenol if I need to modify the bromide? A: The TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl) groups are recommended.

  • Why? They remove the nucleophilicity of the phenol.

  • Protocol: Treat 3-(2-bromoethyl)phenol with TBSCl and Imidazole in DCM.[1] This reaction is faster than the self-alkylation if done at

    
    .[1]
    

Q3: Is the material stable in storage? A: Only if kept neutral/acidic. Store at


 under argon.[1] Even trace alkalinity on glass surfaces can trigger slow oligomerization over months.[1]

Q4: I need to convert the bromide to an amine. Can I just add the amine? A: Yes, but the amine acts as a base.[2]

  • Risk:[1][3] The amine deprotonates the phenol, triggering self-destruction.[1][2]

  • Solution: Protect the phenol first. Or, use a massive excess of the amine (acting as solvent) to statistically favor amine-alkylation over phenoxide-alkylation.[1][2]

Part 4: Validated Experimental Protocols

Protocol A: Safe Phenol Protection (TBS Ether Formation)

Objective: Mask the phenol to allow chemistry on the ethyl bromide chain.

  • Setup: Flame-dried 100 mL Round Bottom Flask (RBF), Argon atmosphere.

  • Reagents:

    • 3-(2-Bromoethyl)phenol (1.0 eq, 5 mmol)[1][2]

    • Imidazole (2.2 eq)[1]

    • TBSCl (1.2 eq)[1]

    • DCM (Anhydrous, 0.2 M concentration)[1][2]

  • Procedure:

    • Dissolve phenol and imidazole in DCM.[1] Cool to

      
      .
      
    • Add TBSCl portion-wise over 10 minutes.

    • Critical Step: Stir at

      
       for 1 hour, then warm to RT. Do not heat.
      
    • Workup: Quench with saturated

      
      . Extract with DCM.[1]
      
    • Result: 3-(2-bromoethyl)phenoxy-tert-butyldimethylsilane.[1] Stable for further lithiation or substitution reactions.[1]

Protocol B: Controlled Alkylation (Williamson Ether Synthesis)

Objective: Reacting the phenol with an alkyl halide (R-X) without self-polymerization.[1]

  • Principle: High dilution and excess electrophile (R-X) ensure the phenoxide attacks R-X rather than its own tail.[1]

  • Reagents:

    • 3-(2-Bromoethyl)phenol (1.0 eq)[1][4]

    • Electrophile R-X (e.g., MeI, BnBr) (3.0 - 5.0 eq )[1][2]

    • 
       (2.0 eq, anhydrous)[1][2]
      
    • Acetone or DMF (0.05 M - Dilute! )[1]

  • Procedure:

    • Dissolve the Electrophile (R-X) in the solvent first. Add the base.

    • Add the phenol slowly (dropwise) to the stirring mixture.

    • Why? This keeps the concentration of free phenoxide low relative to the electrophile R-X.

    • Monitor by TLC.[1] Stop immediately upon consumption of starting material.[1]

References

  • PubChem. (2025).[1][5] Compound Summary: 3-(2-Bromoethyl)phenol.[1][4][6] National Library of Medicine.[1] [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions; Chapter 18: Nucleophilic Substitution).

  • LookChem. (2025).[1] 3-Vinylphenol Properties and Synthesis. [Link][1]

  • Reich, H. J. (2023).[1] pKa Data for Phenols. University of Wisconsin-Madison, Bordwell pKa Table.[1][2] [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for Alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the optimization of N-alkylation reactions using tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 278788-66-2). Please note that the initially referenced CAS 52059-50-4 did not correspond to a readily available chemical entity for this application; CAS 278788-66-2 represents the correct N-Boc protected piperazine derivative that is commonly used in synthetic chemistry.

This guide is structured to provide both foundational knowledge and practical troubleshooting advice to help you achieve optimal yields and purity in your alkylation experiments. As Senior Application Scientists, we understand that temperature is a critical yet often nuanced parameter. It directly influences reaction kinetics, selectivity, and the formation of impurities. This document will walk you through the causality behind temperature-related phenomena and provide robust protocols for systematic optimization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the N-alkylation of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate?

A good starting point for the N-alkylation of this substrate is ambient or room temperature (typically 20-25°C).[1] This molecule possesses a nucleophilic secondary amine, which can react with a variety of alkylating agents under mild conditions. Starting at room temperature provides a safe baseline to assess the initial reactivity. For highly reactive alkylating agents like methyl iodide or benzyl iodide, it may even be necessary to start at a lower temperature (e.g., 0°C) to control the reaction rate and prevent overalkylation.[2]

Q2: How does increasing the reaction temperature typically affect the outcome?

Increasing the temperature generally accelerates the reaction rate, leading to shorter reaction times. However, elevated temperatures can also promote undesirable side reactions.[3] For N-alkylation of piperazines, the key considerations are:

  • Increased Rate of Desired N-Alkylation: The primary reaction will speed up, which is often desirable.

  • Risk of Overalkylation: Although the Boc group protects one nitrogen, the newly formed tertiary amine can still react with the alkylating agent to form a quaternary ammonium salt. Higher temperatures can provide the activation energy needed for this side reaction.

  • Potential for O-Alkylation: The primary alcohol of the hydroxymethyl group is also a potential nucleophile. While generally less reactive than the secondary amine, at higher temperatures, O-alkylation can become a more significant side reaction, especially with a strong base.

  • Substrate/Product Degradation: The N-Boc protecting group can be sensitive to high temperatures, especially under acidic or strongly basic conditions, potentially leading to its removal or other decomposition pathways.

Q3: What are the main side products to watch out for when optimizing temperature, and how can temperature control mitigate them?

The primary side products of concern are the quaternary ammonium salt (from N-overalkylation) and the O-alkylated ether.

  • To minimize overalkylation: Lowering the reaction temperature is a key strategy.[1][2] This reduces the rate of the second substitution, which typically has a higher activation energy than the initial desired alkylation.

  • To minimize O-alkylation: Using the lowest effective temperature is recommended. O-alkylation is generally less favorable than N-alkylation, but its rate increases with temperature.

A systematic temperature screening is the most effective way to identify the optimal balance between reaction rate and selectivity.

Q4: Are there any specific temperature considerations when using different types of alkylating agents?

Yes, the reactivity of the alkylating agent is a critical factor.

  • Highly Reactive Alkylating Agents (e.g., methyl iodide, benzyl bromide): These reactions are often exothermic and may proceed quickly even at low temperatures. Starting at 0°C or even lower is advisable to maintain control. Room temperature may be sufficient, but careful monitoring is essential.

  • Less Reactive Alkylating Agents (e.g., alkyl chlorides, secondary alkyl halides): These may require heating to achieve a reasonable reaction rate. Temperatures in the range of 40-80°C are common.[4][5] In some cases, refluxing in a suitable solvent may be necessary.[6]

It is crucial to consider the stability of both the alkylating agent and the piperazine substrate at the chosen temperature.

Troubleshooting Guide: Temperature-Related Issues

Problem Potential Cause(s) Related to Temperature Recommended Solutions
Low or No Conversion The reaction temperature is too low, providing insufficient activation energy.1. Gradually increase the temperature in 10-20°C increments (e.g., from RT to 40°C, then 60°C).2. Monitor the reaction by TLC or LC-MS at each temperature point.3. Ensure other parameters (base, solvent, stoichiometry) are optimal.
Formation of a Significant Amount of a More Polar Byproduct (Suspected Quaternary Salt) The reaction temperature is too high, promoting overalkylation.1. Decrease the reaction temperature. If running at elevated temperatures, try room temperature or 0°C.[2]2. Consider the slow, dropwise addition of the alkylating agent to maintain its low concentration, which can also disfavor the second alkylation.[6][7]
Presence of an Additional, Less Polar Byproduct (Suspected O-Alkylation) The reaction temperature is too high, enabling the less nucleophilic hydroxyl group to react.1. Lower the reaction temperature to increase the selectivity for N-alkylation.2. Ensure a suitable base is used that preferentially deprotonates the amine over the alcohol.
Product Degradation or Loss of Boc Group The reaction temperature is too high, causing thermal decomposition of the starting material or product.1. Run the reaction at a lower temperature for a longer period.2. If high temperatures are required, minimize the reaction time by closely monitoring its completion.
Inconsistent Yields Between Batches Poor temperature control, leading to variations in reaction rate and side product formation.1. Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a thermocouple).2. Ensure consistent stirring to avoid localized hot spots.3. Record the internal reaction temperature for accurate and reproducible results.

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a parallel screening approach to efficiently determine the optimal reaction temperature for your specific alkylating agent and conditions.

Objective: To identify the temperature that provides the highest yield of the desired N-alkylated product with the lowest level of impurities within a reasonable timeframe.

Methodology:

  • Preparation:

    • Set up four identical reaction vessels (e.g., round-bottom flasks or vials with stir bars).

    • To each vessel, add tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq.), a suitable base (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq.), and an anhydrous solvent (e.g., Acetonitrile, DMF, THF).

  • Reaction Setup:

    • Place each reaction vessel in a temperature-controlled environment:

      • Vessel 1: Ice bath (0°C)

      • Vessel 2: Water bath at room temperature (~20-25°C)

      • Vessel 3: Oil bath at 40°C

      • Vessel 4: Oil bath at 60°C

    • Allow the mixtures to equilibrate to the target temperature for 10-15 minutes.

  • Initiation and Monitoring:

    • To each vessel, add the alkylating agent (1.0-1.2 eq.). If the reaction is expected to be exothermic, add it dropwise.

    • Start a timer for each reaction.

    • Monitor the progress of each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h) using a suitable analytical technique (TLC or LC-MS is recommended). For each time point, analyze for the consumption of starting material, formation of the desired product, and the appearance of any byproducts.

  • Work-up and Analysis:

    • Once a reaction reaches completion (or after a predetermined maximum time, e.g., 24 hours), quench it appropriately (e.g., by adding water).

    • Perform an identical work-up and purification procedure for each reaction.

    • Determine the isolated yield and purity of the product from each reaction.

  • Data Evaluation:

    • Use the data to determine the optimal temperature. The best condition is the one that gives the highest yield of pure product in the shortest amount of time.

Data Presentation: Temperature Screening Results

Summarize your findings in a table for easy comparison:

Reaction IDTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (%)Notes on Byproducts
1 024
2 2512
3 404
4 602

Visualizations

Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_prep Preparation cluster_screening Parallel Temperature Screening cluster_analysis Analysis & Decision A Define Reaction Scope (Substrate, Alkylating Agent, Base, Solvent) B Set up reactions at multiple temperatures (e.g., 0°C, RT, 40°C, 60°C) A->B C Monitor reactions over time (TLC, LC-MS) B->C D Analyze Yield, Purity, and Byproducts C->D E Is Yield & Purity Optimal? D->E F Optimal Temperature Identified Proceed to Scale-up E->F Yes G Refine Temperature Range (e.g., 30°C, 35°C, 45°C) E->G No G->B Re-screen

Caption: Workflow for systematic temperature optimization.

Influence of Temperature on Reaction Pathways

Temperature_Influence Start Starting Materials (Piperazine + Alkyl Halide) Desired_Product Desired N-Alkylated Product Start->Desired_Product k1 (Desired Reaction) O_Alkylation Side Product: O-Alkylated Ether Start->O_Alkylation k3 (O-Alkylation) Overalkylation Side Product: Quaternary Salt Desired_Product->Overalkylation k2 (Overalkylation) Low_T Low Temperature High_T High Temperature Low_T_Note Favors k1 >> k2, k3 High_T_Note Increases all rates, but k2 and k3 become more significant

Caption: Effect of temperature on reaction selectivity.

References

  • Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(51), 35937-35941. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • Zhang, L., Zhang, Y., Deng, Y., & Shi, F. (2015). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Catalysis Science & Technology, 5(6), 3156-3161. Retrieved from [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? Retrieved from [Link]

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • Li, C. (2013). Determination of rate constants of N-alkylation of primary amines by 1H NMR spectroscopy. The Journal of Physical Chemistry A, 117(35), 8333–8342. Retrieved from [Link]

  • American Chemical Society. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of 3-(2-Bromoethyl)phenol and 4-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of synthetic chemistry, pharmacology, and materials science, the unambiguous structural elucidation of isomeric molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful and often indispensable tool for differentiating isomers. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 3-(2-bromoethyl)phenol and its para-isomer, 4-(2-bromoethyl)phenol. By understanding the subtle yet significant differences in their respective spectra, scientists can confidently distinguish between these two closely related compounds.

The Decisive Role of Substituent Effects in ¹H NMR of Aromatic Compounds

The chemical shift of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In substituted benzene rings, the position of a proton's resonance is primarily governed by the electronic effects—both inductive and resonance—of the substituents attached to the ring.[1] Electron-donating groups (EDGs) tend to increase electron density on the aromatic ring, particularly at the ortho and para positions, leading to magnetic shielding and an upfield shift (lower ppm values) of the corresponding proton signals.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (higher ppm values).[1]

In the case of our target molecules, we have two key substituents to consider:

  • The Hydroxyl (-OH) group: This is a potent activating group, meaning it is strongly electron-donating through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, significantly increasing electron density at the ortho and para positions.[2]

  • The 2-Bromoethyl (-CH₂CH₂Br) group: This substituent has a more complex influence. The ethyl chain itself is weakly electron-donating through induction. However, the electronegative bromine atom exerts an inductive electron-withdrawing effect. The overall impact on the aromatic ring is less pronounced than that of the hydroxyl group and is primarily inductive in nature.

The interplay of these substituent effects, dictated by their relative positions on the benzene ring, gives rise to distinct ¹H NMR spectra for the meta and para isomers.

Predicted ¹H NMR Spectral Analysis

4-(2-Bromoethyl)phenol (The para-isomer)

Due to the symmetry of the para-substitution, we expect a more simplified aromatic region in the ¹H NMR spectrum. The two protons ortho to the hydroxyl group (and meta to the bromoethyl group) are chemically equivalent. Likewise, the two protons meta to the hydroxyl group (and ortho to the bromoethyl group) are also equivalent. This will result in a characteristic AA'BB' spin system, which often appears as two distinct doublets.

  • Aromatic Protons: The protons ortho to the strongly electron-donating -OH group will be significantly shielded and are expected to appear further upfield. The protons ortho to the bromoethyl group will be comparatively deshielded and will resonate further downfield.

  • Ethyl Protons: The methylene group adjacent to the aromatic ring (-CH₂Ar) will appear as a triplet, coupled to the adjacent methylene group. The methylene group attached to the bromine (-CH₂Br) will also be a triplet, influenced by the electronegative bromine atom, causing a downfield shift.

3-(2-Bromoethyl)phenol (The meta-isomer)

The meta-isomer lacks the symmetry of its para counterpart. Consequently, all four aromatic protons are chemically non-equivalent, leading to a more complex and crowded aromatic region in the spectrum.

  • Aromatic Protons: The proton situated between the two substituents (at the 2-position) will be influenced by both groups. The proton at the 4-position will be para to the hydroxyl group and will experience strong shielding. The protons at the 5 and 6-positions will have distinct chemical shifts due to their unique relationships with the two substituents. This will result in a complex multiplet pattern.

  • Ethyl Protons: The signals for the ethyl chain protons will be similar to the para-isomer, appearing as two triplets.

Comparative Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts for the two isomers. These values are estimates based on analogous structures and theoretical principles.

Proton Assignment 3-(2-Bromoethyl)phenol (Predicted δ, ppm) 4-(2-Bromoethyl)phenol (Predicted δ, ppm) Expected Multiplicity
-OH~5.0-6.0~5.0-6.0Singlet (broad)
Aromatic-H~6.6-7.2~6.7-7.1Complex Multiplets
-CH₂Ar~2.8-3.0~2.8-3.0Triplet
-CH₂Br~3.5-3.7~3.5-3.7Triplet

Visualizing the Structural Differences and their NMR Implications

The following diagram illustrates the structural differences between the two isomers and highlights the non-equivalence of the aromatic protons in the meta-isomer compared to the symmetry in the para-isomer.

Caption: Structural comparison of 3-(2-Bromoethyl)phenol and 4-(2-Bromoethyl)phenol.

Experimental Protocol for ¹H NMR Acquisition

To empirically validate these predictions, the following protocol for acquiring high-resolution ¹H NMR spectra is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample (either 3-(2-bromoethyl)phenol or 4-(2-bromoethyl)phenol).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for many organic molecules.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).

  • The acquisition time should be set to at least 2-3 seconds to ensure good digital resolution.

  • A relaxation delay of 1-2 seconds is generally sufficient for ¹H NMR.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

4. Deuterium Exchange for -OH Proton Identification:

  • To confirm the assignment of the hydroxyl proton, a deuterium exchange experiment can be performed.[7][8]

  • After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

  • The labile -OH proton will exchange with deuterium, causing its signal to diminish or disappear from the ¹H NMR spectrum.[7][8]

Conclusion

The differentiation of 3-(2-bromoethyl)phenol and 4-(2-bromoethyl)phenol by ¹H NMR spectroscopy is a clear-cut process, hinging on the principles of molecular symmetry and substituent effects. The para-isomer is expected to exhibit a more symmetrical and readily interpretable aromatic region with two distinct doublets, whereas the meta-isomer will display a more complex multiplet pattern due to the lack of symmetry. By carefully analyzing the chemical shifts and splitting patterns in the aromatic region, researchers can confidently and accurately determine the isomeric identity of their compound, ensuring the integrity of their subsequent research and development endeavors.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol. Retrieved February 9, 2026, from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 9, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved February 9, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 4-(2-Bromoethyl)phenol. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-(2-Bromoethyl)phenol. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 9, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved February 9, 2026, from [Link]

  • ATB (Automated Topology Builder). (n.d.). 3-(2-Bromoethyl)phenol. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 3-Ethylphenol. Retrieved February 9, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved February 9, 2026, from [Link]

Sources

HPLC retention time comparison for (2-bromoethyl)phenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (2-bromoethyl)phenol isomers (ortho-, meta-, and para-) presents a classic chromatographic challenge: resolving compounds with identical molecular weights (201.06 g/mol ) and similar hydrophobicities.[1] While C18 (Octadecyl) stationary phases are the industry standard, they often struggle to baseline-resolve the ortho and meta isomers due to steric similarities.

This guide compares the performance of standard C18 columns against Phenyl-Hexyl alternatives.[1] It also addresses a critical stability risk: the spontaneous cyclization of the ortho-isomer into dihydrobenzofuran, which can compromise analytical integrity if mobile phase pH is not strictly controlled.

Chemical Identity & Stability Profile

Before establishing a separation protocol, researchers must understand the reactivity differences between the isomers. The (2-bromoethyl) functionality is an alkylating agent, but its position relative to the phenolic hydroxyl group dictates stability.

IsomerStructureCritical Stability Insight
2-(2-bromoethyl)phenol (Ortho)Proximal -OH and -BrHigh Risk: Prone to intramolecular cyclization to form 2,3-dihydrobenzofuran under neutral/basic conditions.[1]
3-(2-bromoethyl)phenol (Meta)Distal -OH and -BrStable: Sterically prevents intramolecular cyclization.
4-(2-bromoethyl)phenol (Para)Distal -OH and -BrStable: Standard intermediate (Tyrosol bromide).[1] Most commercially available.[1]
Visualization: The Ortho-Cyclization Risk

The following pathway illustrates why the ortho isomer creates "ghost peaks" during analysis if the pH is > 6.

Cyclization Ortho 2-(2-bromoethyl)phenol (Ortho Isomer) Cyclic 2,3-Dihydrobenzofuran (Cyclized Impurity) Ortho->Cyclic Intramolecular SN2 Attack HBr HBr (Byproduct) Base Basic/Neutral pH (> pH 6.0) Base->Cyclic

Figure 1: The degradation pathway of the ortho-isomer. To prevent this on-column, the mobile phase must be acidic (pH 2.0–3.0).

Performance Comparison: C18 vs. Phenyl-Hexyl

For isomeric separation, "selectivity" (


) is more valuable than raw "retention" (

).[1]
Option A: C18 Stationary Phase (The Standard)
  • Mechanism: Hydrophobic interaction.[1][2][3] Separation is driven by the surface area of the molecule accessible to the C18 ligands.

  • Performance:

    • Elution Order: Ortho < Meta < Para.[1]

    • Why? The ortho isomer is sterically crowded; the bromoethyl chain cannot fully interact with the C18 brush, leading to faster elution. The para isomer is linear and maximizes surface contact, leading to the longest retention.

    • Limitation: Often shows poor resolution (

      
      ) between ortho and meta peaks in fast gradients.
      
Option B: Phenyl-Hexyl Stationary Phase (The Alternative)
  • Mechanism:

    
     interactions + Hydrophobicity.[1][2]
    
  • Performance:

    • Elution Order: typically Ortho < Meta < Para (similar order, different spacing).[1]

    • Advantage: The phenyl ring on the stationary phase interacts with the

      
      -electrons of the phenol. The ortho substitution disrupts this 
      
      
      
      -overlap more significantly than the meta or para, often sharpening the peaks and increasing the selectivity factor (
      
      
      ).
    • Verdict: Superior for complex mixtures containing all three isomers.[1]

Comparative Data Summary

Estimated retention behavior based on hydrophobicity (


) and shape selectivity rules.
ParameterC18 ColumnPhenyl-Hexyl Column
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

Stacking
Elution Order o (1st)

m (2nd)

p (3rd)
o (1st)

m (2nd)

p (3rd)
Resolution (o vs m) Moderate (Risk of co-elution)High (Shape selective)
Peak Shape Good, but tailing possible if silanols activeExcellent for aromatics
Recommended Use Routine potency assay of para isomerImpurity profiling of mixed isomers

Validated Experimental Protocol

This protocol ensures stability of the ortho isomer and maximizes resolution.

Method Parameters:

  • Column: Phenyl-Hexyl or C18,

    
     mm, 3.5 µm or 5 µm.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH

    
     2.7).[1]
    
  • Mobile Phase B: Acetonitrile (MeCN).[1][4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Phenol absorption) and 210 nm (Bromoethyl absorption).[1]

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20% Equilibration
15.0 60% Linear Gradient (Elution of isomers)
16.0 95% Wash
20.0 95% Hold

| 20.1 | 20% | Re-equilibration |[1]

Method Development Workflow

Use this logic tree to finalize your method based on specific lab requirements.

MethodDev Start Start Method Development Target: (2-bromoethyl)phenol isomers CheckpH CRITICAL: Is Mobile Phase Acidic? (pH < 3.0) Start->CheckpH AdjustpH Add 0.1% Formic Acid or TFA (Prevent Cyclization) CheckpH->AdjustpH No SelectCol Select Column Strategy CheckpH->SelectCol Yes AdjustpH->SelectCol C18 C18 Column (Standard) SelectCol->C18 Routine QC Phenyl Phenyl-Hexyl Column (High Resolution) SelectCol->Phenyl Isomer Purity Result1 Resolution (Rs) < 1.5? (Ortho/Meta overlap) C18->Result1 Result2 Optimized Separation (Robust Method) Phenyl->Result2 Result1->Phenyl Yes (Switch Column) Result1->Result2 No (Valid)

Figure 2: Decision tree for selecting the appropriate stationary phase and ensuring analyte stability.

Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon

If a peak appears at a significantly longer retention time (or very short, depending on the organic modifier) that does not match the parent mass, check the 2,3-dihydrobenzofuran impurity.

  • Cause: Sample solvent was neutral/basic (e.g., pure methanol or water) and sat in the autosampler.

  • Fix: Dilute samples in the starting mobile phase (Water/MeCN + 0.1% Formic Acid).

Peak Tailing

Phenols are acidic (


).[1] If peak tailing occurs:
  • Ensure the mobile phase pH is well below the

    
     (pH 2.7 is ideal) to keep the phenol protonated (neutral state), which interacts best with RP columns.
    
  • Do not use basic mobile phases (high pH) as this will ionize the phenol and trigger the degradation of the ortho isomer.

References

  • PubChem. (2025).[1] 4-(2-Bromoethyl)phenol Compound Summary. National Library of Medicine.[1] [Link][1]

  • SIELC Technologies. (n.d.).[1] Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. [Link]

  • Wang, L., et al. (2024).[1][5] Synthesis of Benzofuran Derivatives via Cyclization Strategies. National Institutes of Health (PMC).[1] [Link]

  • Agilent Technologies. (2009).[1][3] Comparison of Selectivity Differences Among Different Phenyl Columns. [Link]

Sources

Deconstructing the Vibrational Symphony: A Guide to IR Spectrum Analysis of 3-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and structural elucidation of novel compounds are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth analysis of the IR spectrum of 3-(2-Bromoethyl)phenol, a molecule of interest in synthetic chemistry and drug discovery. We will dissect its expected vibrational modes, compare them with simpler analogs, and provide a robust experimental protocol for acquiring high-quality spectral data.

The Science of Molecular Vibrations: Why IR Spectroscopy?

Infrared spectroscopy operates on the principle that chemical bonds are not static but are in a constant state of vibration. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These absorptions are recorded as peaks in an IR spectrum, creating a unique "molecular fingerprint." The position, intensity, and shape of these peaks provide invaluable information about the functional groups present.

For a molecule like 3-(2-Bromoethyl)phenol, we can anticipate a complex interplay of vibrational modes arising from its phenolic hydroxyl group, the substituted aromatic ring, and the bromoethyl side chain. By systematically analyzing each region of the IR spectrum, we can confidently confirm the presence of these key structural features.

A Comparative Analysis: Predicting the Spectrum of 3-(2-Bromoethyl)phenol

To understand the spectrum of our target molecule, it is instructive to first consider the spectra of its simpler constituents: phenol and a simple bromoalkane.

Phenol: The IR spectrum of phenol is dominated by a strong, broad absorption band for the O-H stretch, typically in the range of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding.[1][2] Another key feature is the strong C-O stretching vibration, which for phenols appears at a higher frequency (around 1220 cm⁻¹) compared to aliphatic alcohols due to the influence of the aromatic ring.[3][4] The aromatic ring itself gives rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the ring in the 1450-1600 cm⁻¹ region.[5][6]

Bromoalkanes: Simple bromoalkanes exhibit a characteristic C-Br stretching vibration in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. This absorption can sometimes be weak and may be obscured by other peaks, but its presence is a key indicator of the halogen's inclusion in the structure.

By combining these expectations, we can build a predicted IR spectrum for 3-(2-Bromoethyl)phenol.

Dissecting the Spectrum: Key Functional Group Absorptions

The following table summarizes the expected characteristic IR absorption bands for 3-(2-Bromoethyl)phenol, providing the rationale for each assignment.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics and Rationale
Phenolic O-HStretching3200 - 3600Strong, broad peak due to intermolecular hydrogen bonding. Its presence is a strong indicator of the hydroxyl group.[1][2]
Aromatic C-HStretching3000 - 3100Medium to weak, sharp peaks appearing just to the left of the 3000 cm⁻¹ mark, characteristic of C-H bonds on an aromatic ring.[3]
Aliphatic C-HStretching2850 - 2960Medium to strong, sharp peaks from the ethyl side chain, appearing just to the right of the 3000 cm⁻¹ mark.[7]
Aromatic C=CRing Stretching1450 - 1600Multiple medium to strong, sharp peaks. The exact positions and number of peaks can be indicative of the substitution pattern.[5][6]
Phenolic C-OStretching~1220 - 1260Strong, sharp peak. Its position at a higher frequency than in aliphatic alcohols is characteristic of a phenol.[3][4]
Aromatic C-HOut-of-Plane Bending690 - 900These bands are particularly useful for determining the substitution pattern on the benzene ring. For a meta-substituted ring, strong absorptions are expected in the 690-710 cm⁻¹ and 810-850 cm⁻¹ regions.[6][8]
C-BrStretching515 - 690Weak to medium intensity peak in the lower frequency "fingerprint" region of the spectrum. Its presence confirms the bromoethyl group.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a powerful and convenient sampling technique for obtaining IR spectra of liquid and solid samples with minimal preparation. The following protocol outlines the steps for acquiring a high-quality spectrum of 3-(2-Bromoethyl)phenol.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. It is crucial to remove any residues from previous samples to prevent spectral contamination.

  • Background Spectrum Acquisition: With the clean ATR crystal exposed to the air, acquire a background spectrum. This step is essential to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance of the ATR crystal. The instrument software will automatically subtract this background from the sample spectrum.

  • Sample Application: Place a small drop of 3-(2-Bromoethyl)phenol directly onto the center of the ATR crystal. For a liquid, enough sample should be used to completely cover the crystal surface.

  • Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio. A typical acquisition might involve 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: After the scan is complete, the resulting spectrum will be displayed. Perform any necessary baseline corrections and peak labeling using the instrument's software.

  • Sample Removal and Cleaning: Carefully remove the sample from the ATR crystal using a soft wipe and clean the crystal thoroughly with a suitable solvent as in step 2.

This self-validating protocol ensures that the acquired spectrum is a true representation of the sample by first accounting for environmental and instrumental contributions.

Visualizing the Analysis

To further clarify the relationships between the molecular structure and the IR spectrum, the following diagrams are provided.

Caption: Molecular structure of 3-(2-Bromoethyl)phenol with key functional groups highlighted.

start Obtain Sample prep Prepare Sample (ATR) start->prep acquire Acquire IR Spectrum prep->acquire process Process Data (Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze identify Identify Functional Groups analyze->identify

Caption: A streamlined workflow for IR spectral analysis from sample preparation to functional group identification.

Conclusion

The infrared spectrum of 3-(2-Bromoethyl)phenol provides a rich tapestry of information that, when properly interpreted, confirms its molecular structure with a high degree of certainty. By understanding the characteristic vibrational frequencies of its constituent functional groups—the phenolic hydroxyl, the meta-substituted aromatic ring, and the bromoethyl side chain—researchers can confidently identify this compound and distinguish it from structural isomers and related substances. The use of modern techniques like ATR-FTIR simplifies the experimental process, allowing for rapid and reliable data acquisition. This guide serves as a comprehensive resource for professionals in the chemical and pharmaceutical sciences, enabling a deeper understanding of the power of IR spectroscopy in molecular characterization.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]

  • Young, C. W., DuVall, R. B., & Wright, N. (1951). Characterization of Benzene Ring Substitution by Infrared Spectra. Analytical Chemistry, 23(5), 709–714. [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethylphenol. Retrieved from [Link]

  • Studyloop. (2025, February 2). [Chemistry] IR spectrum for Phenol and Phenetole. YouTube. Retrieved from [Link]

  • LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Guide: Distinguishing 3-(2-Bromoethyl)phenol from 2-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Distinction: The definitive differentiator between these two isomers is intramolecular reactivity .

2-(2-Bromoethyl)phenol (the ortho isomer) is a "spring-loaded" molecule. Under basic conditions, it rapidly cyclizes to form 2,3-dihydrobenzofuran via an intramolecular Williamson ether synthesis. In contrast, 3-(2-Bromoethyl)phenol (the meta isomer) is geometrically incapable of this 5-exo-tet cyclization. It remains stable or reacts slowly to form intermolecular polymeric ethers.

While NMR spectroscopy provides non-destructive identification, the Cyclization Challenge Assay described in Section 3 is the most robust functional validation of the ortho isomer.

Section 1: Structural & Spectroscopic Analysis[1][2]

Proton NMR ( H-NMR) – The Gold Standard

The aromatic region (6.5 – 7.5 ppm) offers the clearest fingerprint. You must look for the isolated proton signal.

Feature3-(2-Bromoethyl)phenol (Meta) 2-(2-Bromoethyl)phenol (Ortho)
Key Signal H2 Singlet (or narrow triplet) No Singlet
Coupling The proton at position 2 is flanked by substituents. It has no ortho neighbors. It appears as a singlet or a triplet with very small meta coupling (

Hz).
All aromatic protons have at least one ortho neighbor (

Hz). The spectrum typically shows a complex 4-spin system (ABCD).
Symmetry Asymmetric (4 distinct aromatic signals).[1]Asymmetric (4 distinct aromatic signals).
Alkyl Chain Two triplets (

ppm and

ppm).
Two triplets, often chemically shifted downfield slightly due to proximity to the phenolic oxygen.
Infrared Spectroscopy (IR)
  • Ortho Isomer: Likely displays a broader or shifted O-H stretch (

    
    ) due to intramolecular hydrogen bonding between the hydroxyl proton and the alkyl bromine (or 
    
    
    
    -interaction).
  • Meta Isomer: Displays a sharper "free" phenol peak (if run dilute) or standard intermolecular H-bonding bands.

Section 2: The Cyclization Challenge (Functional Assay)

This assay exploits the Thorpe-Ingold effect and the high favorability of forming 5-membered rings.

Mechanism of Action[4][5]
  • Ortho-Pathway: The phenoxide anion attacks the

    
     carbon bearing the bromine. The proximity allows for rapid displacement of the bromide leaving group, closing the ring to form 2,3-dihydrobenzofuran.
    
  • Meta-Pathway: The phenoxide cannot reach the ethyl bromide chain of the same molecule. It can only attack other molecules, leading to dimerization or polymerization, which is kinetically much slower.

Pathway Visualization

CyclizationPathways Ortho 2-(2-Bromoethyl)phenol (Ortho Isomer) Base Base Treatment (K2CO3 / Acetone) Ortho->Base Meta 3-(2-Bromoethyl)phenol (Meta Isomer) Meta->Base Intermed_O Phenoxide Intermediate Base->Intermed_O Deprotonation Product_M No Cyclization (Slow Polymerization) Base->Product_M Steric Prohibition Product_O 2,3-Dihydrobenzofuran (Cyclized Product) Intermed_O->Product_O Fast Intramolecular SN2 (5-exo-tet)

Figure 1: Comparative reactivity pathways. The ortho-isomer cyclizes rapidly, while the meta-isomer is sterically prevented from intramolecular ring closure.

Section 3: Experimental Protocols

Protocol A: The Cyclization Challenge (Rapid ID)

Purpose: To functionally distinguish the isomers based on reactivity. Time: 1–2 Hours.

  • Setup: Dissolve 50 mg of the unknown sample in 2 mL of Acetone (or DMF).

  • Reagent: Add 100 mg of anhydrous Potassium Carbonate (

    
    ).
    
  • Reaction: Stir at room temperature (or mild heat, 40°C) for 60 minutes.

  • Monitoring (TLC): Spot the reaction mixture on a silica TLC plate against the starting material.

    • Ortho Result: You will see a new, less polar spot (the ether) appearing rapidly. The starting material spot will disappear.

    • Meta Result: The starting material spot will remain largely unchanged . Any new spots will be streaks (polymers) near the baseline.

  • Confirmation (Optional): Run a GC-MS. The ortho product (dihydrobenzofuran) has a molecular weight of 120.15 g/mol (Loss of HBr, mass shift of -80.9). The meta isomer will remain at MW 201.06 g/mol .

Protocol B: NMR Sample Preparation

Purpose: Structural confirmation.

  • Solvent: Use

    
     (Deuterated Chloroform). It minimizes H-bonding broadening compared to DMSO.
    
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: Run standard proton parameters (16 scans).

  • Analysis: Zoom into 6.5–7.5 ppm.

    • Look for the singlet at

      
       ppm. If present 
      
      
      
      Meta .[2][3]
    • If the region is a complex multiplet with no isolated singlet

      
      Ortho .
      

Section 4: Data Comparison Table

Property3-(2-Bromoethyl)phenol2-(2-Bromoethyl)phenol
CAS Number
Stability Stable solid at RT.Unstable; prone to spontaneous cyclization.
Aromatic NMR 1H Singlet (H2), 2 Doublets, 1 Triplet.4 Multiplets (ABCD system).
Reactivity O-alkylation requires external electrophiles.Auto-cyclizes to Dihydrobenzofuran.
Molecular Weight 201.06 g/mol 201.06 g/mol
Expert Insight: Handling Precautions

If you suspect you have the ortho-isomer , store it in a freezer and keep it acidic. Neutral or basic conditions (even glass surfaces) can catalyze the cyclization. If your "ortho" sample shows a mass peak of 120 in MS, it has likely already degraded into the benzofuran.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128863, 3-(2-Bromoethyl)phenol.

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.

  • Reich, H. J. "NMR Spectroscopy: Proton Chemical Shifts and Coupling Constants." University of Wisconsin-Madison.

Sources

reactivity comparison of meta vs para bromoethyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: m- vs. p-(2-Bromoethyl)phenols

Executive Summary: The Stability-Reactivity Paradox

In the design of phenolic radiotracers (e.g.,


F-labeling) and tyramine-based peptidomimetics, the choice between meta- and para-(2-bromoethyl)phenols is often treated as a trivial regiochemical decision. This is a critical error.

While both isomers appear structurally similar, they exhibit divergent reactivity profiles governed by Neighboring Group Participation (NGP) .

  • The meta-isomer acts as a stable, predictable alkylating agent, following standard S

    
    2 kinetics.
    
  • The para-isomer functions as a "suicide substrate" in basic media, undergoing rapid intramolecular cyclization to form a reactive spirodienone intermediate.

This guide analyzes the mechanistic divergence of these isomers and provides validated protocols for their handling in synthesis.

Mechanistic Divergence: The "Spirodienone Trap"

The defining difference between these isomers is the ability of the phenoxide anion to displace the leaving group (bromide) via intramolecular attack.

Para-Isomer: Ar -3 Participation

Upon deprotonation, the p-phenoxide anion delocalizes electron density to the carbon para to the oxygen. This carbon is spatially positioned to attack the


-carbon of the ethyl chain, displacing the bromide.
  • Intermediate: Spiro[2.5]octa-1,4,7-trien-6-one (a spirodienone).

  • Outcome: This intermediate is highly electrophilic. In the absence of a strong external nucleophile, it reacts with solvent or polymerizes, leading to tarry mixtures and low yields of the desired target.

Meta-Isomer: Resonance Forbidden

In the m-phenoxide, resonance structures place the negative charge on the carbons ortho and para to the oxygen. None of these nucleophilic sites are geometrically capable of attacking the ethyl chain.

  • Outcome: The molecule remains stable as a phenoxide, allowing external nucleophiles (amines, azides, fluoride) to displace the bromide via a clean intermolecular S

    
    2 reaction.
    
Pathway Visualization

ReactivityPathways Start_Para p-(2-Bromoethyl)phenol Para_Phenoxide p-Phenoxide Anion Start_Para->Para_Phenoxide Deprotonation Start_Meta m-(2-Bromoethyl)phenol Meta_Phenoxide m-Phenoxide Anion Start_Meta->Meta_Phenoxide Deprotonation Base Base (e.g., NaOH/K2CO3) Base->Start_Para Base->Start_Meta Spiro Spirodienone Intermediate (Unstable/Reactive) Para_Phenoxide->Spiro Ar1-3 Participation (Fast Intramolecular) Target_Product Target Product (e.g., Tyramine Analog) Meta_Phenoxide->Target_Product Direct Sn2 (Clean Reaction) Polymer Polymer/Solvolysis Products (Low Yield) Spiro->Polymer Self-Reaction Spiro->Target_Product Nucleophile Attack (Competitive)

Figure 1: Mechanistic bifurcation. The para-isomer enters a destructive spiro-cyclization pathway in base, while the meta-isomer proceeds via direct substitution.

Performance Comparison Data

The following data summarizes the stability and reactivity differences observed in standard synthetic workflows (e.g., tyramine synthesis or radiolabeling).

Featurep-(2-Bromoethyl)phenolm-(2-Bromoethyl)phenol
Primary Reactivity Mode Intramolecular Cyclization (Ar

-3)
Intermolecular Substitution (S

2)
Stability in Base (pH > 10) Poor (

min at 25°C)
Excellent (Stable for hours)
Dominant Side Reaction Polymerization via SpirodienoneO-Alkylation (if not protected)
Preferred Solvent Acidic/Neutral (avoid polar aprotic + base)Polar Aprotic (DMF, DMSO)
Synthetic Yield (Alkylation) Low (20–40%) without protectionHigh (75–90%)
pKa (Phenolic OH) ~9.8 (More Acidic)~10.1 (Less Acidic)

Experimental Protocols

To ensure reproducibility, the following protocols address the specific handling requirements of each isomer.

Protocol A: Stability Validation (Self-Validating System)

Use this protocol to verify the quality of your starting material before committing to a complex synthesis.

  • Preparation: Dissolve 10 mg of the substrate in 0.6 mL of deuterated solvent (CD

    
    OD for solvolysis check, or DMSO-
    
    
    
    ).
  • Basification: Add 2 equivalents of NaOD (40% wt in D

    
    O).
    
  • Monitoring: Acquire

    
    H NMR spectra at t=0, 10, and 60 minutes.
    
    • Pass Criteria (Meta): Signals remain sharp; integration of the ethyl chain triplets remains constant relative to the aromatic ring.

    • Fail Criteria (Para): Rapid broadening of signals; appearance of complex multiplets upfield (0.5–1.5 ppm) indicating cyclopropane/spiro formation or polymerization.

Protocol B: Synthesis of Tyramine Derivatives (N-Alkylation)

This workflow accounts for the instability of the para-isomer.

For Meta-Isomer (Direct Route):

  • Dissolve m-(2-bromoethyl)phenol (1.0 eq) and the amine (1.2 eq) in DMF.

  • Add K

    
    CO
    
    
    
    (2.0 eq).
  • Stir at 60°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The phenoxide remains stable, preventing self-destruction.

For Para-Isomer (Protected Route - MANDATORY): Attempting the Direct Route above with the para-isomer will yield <30% product due to spirodienone formation.

  • Protection: React p-(2-bromoethyl)phenol with Acetic Anhydride (1.1 eq) and Pyridine to form 4-(2-bromoethyl)phenyl acetate .

  • Alkylation: Dissolve the protected phenol (1.0 eq) and amine (1.2 eq) in Acetonitrile.

  • Add DIPEA (1.5 eq) – Note: Avoid strong inorganic bases.

  • Heat to reflux (80°C) for 6–12 hours.

  • Deprotection: Treat the isolated intermediate with Hydrazine/THF or mild NaOH after the alkyl bromide is consumed.

Decision Logic for Synthesis

DecisionTree Start Select Isomer Check_Para Is it Para? Start->Check_Para Meta_Path Meta-Isomer Check_Para->Meta_Path No Para_Path Para-Isomer Check_Para->Para_Path Yes Direct_Rxn Direct Alkylation (Base + Nucleophile) Meta_Path->Direct_Rxn Protect Step 1: Protect Phenol (Acetate/TBS) Para_Path->Protect Alkylate Step 2: Alkylate (Neutral Conditions) Protect->Alkylate Deprotect Step 3: Deprotect Alkylate->Deprotect

Figure 2: Synthetic decision tree. The para-isomer requires a protection-deprotection sequence to avoid yield loss.

References

  • Winstein, S., & Baird, R. (1957). Neighboring Groups in Nucleophilic Displacement. Journal of the American Chemical Society. [Link]

    • Foundational text on Ar1-3 participation and the kinetics of spirodienone form
  • Barger, G., & Walpole, G. S. (1909).[1] Further syntheses of p-hydroxyphenylethylamine. Journal of the Chemical Society, Transactions. [Link]

    • Early documentation of yield difficulties in direct alkyl
  • Gai, K., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications. [Link]

    • Modern confirmation of the spirodienone intermedi
  • BenchChem Technical Support. (2025). 4-(2-Bromoethyl)phenol Product Record. PubChem. [Link]

    • Physical properties and safety d

Sources

Definitive Guide to QC Testing Standards for 3-(2-Bromoethyl)phenol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox in Alkylating Agents

3-(2-Bromoethyl)phenol (CAS: 52059-50-4) is a critical bifunctional intermediate used in medicinal chemistry for "linker" synthesis and PROTAC (Proteolysis Targeting Chimera) development. Its dual reactivity—possessing both a phenolic hydroxyl and an alkyl bromide—makes it highly versatile but chemically unstable.

The core challenge in Quality Control (QC) for this compound is its propensity for autocatalytic degradation . The phenolic proton can facilitate the elimination of the bromide, or moisture can hydrolyze the alkyl chain. Standard "Certificate of Analysis" (CoA) values often rely on GC-FID, which can mask thermal degradation products, leading to batch failure in downstream API synthesis.

This guide objectively compares the industry-standard HPLC-UV method against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance), providing a validated roadmap for researchers requiring high-integrity starting materials.

Impurity Landscape & Degradation Pathways

Before selecting a testing standard, one must understand what is being tested. The impurity profile of 3-(2-Bromoethyl)phenol is dynamic.

Key Impurities
Impurity TypeChemical NameOriginImpact on Synthesis
Hydrolysis Product 3-(2-Hydroxyethyl)phenolMoisture exposure; improper storage.[1]Consumes coupling reagents; terminates chain extension.
Elimination Product 3-VinylphenolThermal stress; basic conditions.Polymerization risk; Michael acceptor side-reactions.
Regioisomer 2- or 4-(2-Bromoethyl)phenolSynthetic impurity (starting material contamination).Irreversible structural isomerism in final drug product.
Visualization: Degradation Mechanism

The following diagram illustrates the spontaneous degradation pathways that QC methods must detect.

DegradationPathways Target 3-(2-Bromoethyl)phenol (Target) Hydrolysis 3-(2-Hydroxyethyl)phenol (Hydrolysis Impurity) Target->Hydrolysis + H2O (Moisture) Elimination 3-Vinylphenol (Elimination Impurity) Target->Elimination - HBr (Heat/Base) Polymer Polymerized By-products (Oligomers) Elimination->Polymer Radical/Light

Figure 1: Spontaneous degradation pathways of 3-(2-Bromoethyl)phenol. QC methods must resolve the target from both the hydrolysis alcohol and the vinyl elimination product.

Comparative Analysis: HPLC-UV vs. qNMR vs. GC-FID

This section evaluates the three dominant methodologies for purity assessment.

Method A: HPLC-UV (Reverse Phase)

The Industry Workhorse.

  • Principle: Separation based on hydrophobicity using a C18 column.[2]

  • Pros: Excellent resolution of the hydrolysis impurity (more polar) and isomers.

  • Cons: Requires a reference standard for absolute quantification; response factors may vary between target and impurities.

Method B: qNMR (Quantitative 1H NMR)

The Absolute Standard.

  • Principle: Molar ratio determination against an internal standard (e.g., Maleic Acid or TCNB).

  • Pros: Self-validating. Does not require a reference standard of the analyte.[3] Detects residual solvents and water simultaneously. Non-destructive.

  • Cons: Lower sensitivity than HPLC; requires high-field instrument (400 MHz+).

Method C: GC-FID

The Deceptive Standard.

  • Pros: High resolution for volatile impurities.

  • Cons: Not Recommended. The high injection port temperature (250°C+) can induce in-situ elimination of HBr, artificially inflating the "impurity" signal (3-vinylphenol) or degrading the sample during analysis.

Summary Comparison Table
FeatureHPLC-UV (Recommended)qNMR (Gold Standard)GC-FID (Caution)
Specificity High (Separates Isomers)Very High (Structural ID)Medium (Thermal artifacts)
Linearity Range 0.1% - 100%1% - 100%0.1% - 100%
Thermal Stress None (Ambient/30°C)None (Ambient)High (>200°C)
Reference Std? RequiredNot Required (Internal Std only)Required
Cost per Run LowHigh (Instrument time)Low

Validated Experimental Protocols

To ensure reproducibility, follow these specific workflows.

Protocol 1: High-Stability HPLC Method

This method is designed to suppress ionization of the phenol, ensuring sharp peak shapes.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 210 nm (monitor alkyl bromide) and 270 nm (phenol specificity).

  • Sample Diluent: 50:50 Water:Acetonitrile. Note: Do not use methanol, as it may react with the alkyl bromide over time (solvolysis).

Protocol 2: Absolute Purity via qNMR

Use this method to assign a "Potency Value" to your primary standard.

  • Solvent: DMSO-d6 (prevents exchange of phenolic proton).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why Maleic Acid? Singlet at

      
       6.2 ppm falls in a clean region, distinct from the aromatic protons (6.5-7.5 ppm) and alkyl protons (3.0-4.5 ppm) of the target.
      
  • Preparation:

    • Weigh ~20 mg of Sample (

      
      ) to precision of 0.01 mg.
      
    • Weigh ~10 mg of IS (

      
      ) to precision of 0.01 mg.
      
    • Dissolve completely in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical for full relaxation of protons).

    • Scans: 16-32.

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molecular weight,
      
      
      = Purity of Internal Standard.

QC Decision Workflow

This logic gate ensures that only material suitable for synthesis is released.

QCWorkflow Start Batch Receipt 3-(2-Bromoethyl)phenol Visual Visual Inspection (Clear/Pale Yellow Liquid?) Start->Visual FailVisual Reject Batch (Oxidation/Polymerization) Visual->FailVisual Fail (Dark/Turbid) HPLC HPLC-UV Analysis (Purity > 97%?) Visual->HPLC Pass FailHPLC Reject (High Hydrolysis Content) HPLC->FailHPLC Fail (<97% Area) qNMR qNMR Verification (Potency > 95%?) HPLC->qNMR Pass qNMR->FailHPLC Fail (Solvent/Water High) Release Release for Synthesis qNMR->Release Pass

Figure 2: QC Decision Tree. Visual inspection is the first "gate" as oxidized phenols darken rapidly. qNMR is the final gate to rule out non-chromatographic impurities like water or inorganic salts.

Storage & Handling Recommendations

To maintain the purity established by the protocols above:

  • Temperature: Store at 2-8°C. Long-term storage at -20°C is preferred.

  • Atmosphere: Argon or Nitrogen blanket is mandatory . Phenols are oxidation-prone; alkyl bromides are moisture-sensitive.

  • Container: Amber glass to prevent light-induced radical degradation.

References

  • PubChem. (n.d.).[5] 3-(2-Bromoethyl)phenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Bromoethylphenols. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2-Bromoethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of specialized compounds like 3-(2-Bromoethyl)phenol is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(2-Bromoethyl)phenol, grounded in established safety protocols and an understanding of its chemical properties.

Understanding the Hazard Profile of 3-(2-Bromoethyl)phenol

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Toxicity: Phenolic compounds, in general, can be toxic if ingested, inhaled, or absorbed through the skin.[1]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 3-(2-Bromoethyl)phenol is not a singular action but a systematic process. The following workflow is designed to ensure safety and compliance at each stage.

DisposalWorkflow cluster_prep Preparation Phase cluster_containment Containment Phase cluster_disposal Disposal Phase A Assess Hazards & Don PPE B Segregate Waste A->B Crucial First Step C Select Appropriate Waste Container B->C Prevent Cross-Contamination D Label Container Accurately C->D Ensure Proper Identification E Transfer Waste D->E Ready for Transfer F Store Temporarily in Designated Area E->F Safe Interim Storage G Arrange for Pickup by Licensed Waste Contractor F->G Final Disposal

Figure 1: A stepwise workflow for the safe disposal of 3-(2-Bromoethyl)phenol.

Experimental Protocol for Disposal
  • Hazard Assessment and PPE:

    • Review the available SDS for a similar compound, such as 4-(2-Bromoethyl)phenol, and your institution's chemical safety guidelines.

    • Don appropriate PPE: double-layered nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

  • Waste Segregation:

    • Crucially, 3-(2-Bromoethyl)phenol waste must be segregated as halogenated organic waste .[2]

    • Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.

  • Container Selection:

    • Choose a robust, leak-proof container made of a material compatible with halogenated organic compounds (e.g., high-density polyethylene - HDPE).

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.

  • Accurate Labeling:

    • Label the waste container clearly and indelibly. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "3-(2-Bromoethyl)phenol"

      • The primary hazards (e.g., "Irritant," "Harmful")

      • The date of accumulation

      • The name of the principal investigator or laboratory

  • Waste Transfer:

    • Carefully transfer the 3-(2-Bromoethyl)phenol waste into the designated container. If the compound is a solid, use a dedicated scoop or spatula. If it is in solution, use a funnel to avoid spills.

    • Perform this transfer within a chemical fume hood.

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from heat sources and incompatible materials.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Never dispose of 3-(2-Bromoethyl)phenol down the drain or in regular trash.[1]

Regulatory Considerations and Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 3-(2-Bromoethyl)phenol is not specifically listed by name, it falls under the category of halogenated organic compounds.

Parameter Classification & Guidance Reference
EPA Hazardous Waste Code (Anticipated) F002: Spent halogenated solvents. Given its nature as a halogenated organic compound, it is prudent to manage it under this code.[3][4]
Waste Category Halogenated Organic Waste[2]
Disposal Method Incineration at a licensed hazardous waste facility is the standard and most appropriate method.[2]

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating risks.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Some protocols suggest the use of polyethylene glycol (PEG) for decontamination of phenolic compounds.[5][6]

  • Remove all contaminated clothing.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Spill Cleanup:

  • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect the absorbed material into a labeled hazardous waste container.

  • Do not wash spills down the sewer.[1]

  • For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these rigorous protocols, researchers can ensure the safe and responsible disposal of 3-(2-Bromoethyl)phenol, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • PubMed. (n.d.). Decontamination procedures for skin exposed to phenolic substances. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Advisory 7.3 - UC EH&S. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • Dehalogenation of brominated phenolic compounds by environmental microorganisms. (2020, July 10). Authorea. Retrieved from [Link]

  • SUWeb. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and logistical framework for handling 3-(2-Bromoethyl)phenol (CAS: 14140-16-0).

This protocol is designed for research professionals and prioritizes mechanism-based safety . We move beyond generic "wear gloves" advice to explain why specific barriers are required based on the chemical's molecular behavior (phenolic permeation and alkyl bromide reactivity).

Part 1: Hazard Assessment & Mechanism of Action

To handle this compound safely, one must understand its dual-threat nature.[1][2] It combines the systemic toxicity of a phenol with the reactivity of an alkyl bromide .[1][2]

The Dual-Threat Mechanism[1][2][3][4]
  • Phenolic Component (Corrosive & Systemic Toxin):

    • Mechanism: Phenols denature proteins and disrupt cell membranes.[1][2] Unlike simple acids, they possess a local anesthetic effect, meaning a researcher may be chemically burned without immediately feeling pain.[1][2]

    • Permeation Risk: Phenols are lipophilic.[1][2] They can permeate standard nitrile gloves more rapidly than aqueous acids.[1][2] Once absorbed, they can cause systemic toxicity (CNS depression, renal failure).[1][2]

  • Alkyl Bromide Component (Alkylating Agent):

    • Mechanism: The 2-bromoethyl side chain is an electrophile.[1][2][3] It can alkylate DNA and proteins, posing a risk of sensitization and potential mutagenicity.[1][2]

    • Volatility: While the phenol moiety reduces volatility compared to smaller alkyl halides, the compound can still generate hazardous dust or vapors upon heating.[1][2]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard laboratory nitrile gloves for prolonged contact.[1][2] The lipophilic nature of the bromoethyl-phenol structure accelerates breakthrough.[1][2][3]

PPE Selection Table
PPE CategoryStandard RecommendationSenior Scientist Upgrade (High Risk/Scale) Technical Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Silver Shield / Laminate (Inner) + Nitrile (Outer)Phenols can permeate thin nitrile in <15 mins.[1][2][3][4] Laminate film offers >4hr breakthrough protection against aromatics.[1][2]
Eye Protection Chemical Safety GogglesGoggles + Face ShieldSafety glasses are insufficient.[2][3][4] Vapors/dust cause severe eye irritation; splashes cause corneal damage.[1][2]
Body Protection Lab Coat (Buttoned, long sleeve)Chemical-Resistant Apron + Tyvek SleevesCotton lab coats absorb phenols, holding the toxin against the skin.[1][2][3][4] An apron prevents saturation.[1][2]
Respiratory Fume Hood (Face velocity >100 fpm)N95/P100 (only if outside hood - Not Recommended)Inhalation of dust/vapor delivers the toxin directly to the bloodstream.[1][2][3][4]
Visualization: PPE Donning & Verification Workflow

PPE_Workflow Start Start: Handling 3-(2-Bromoethyl)phenol Risk Assess Risk Level Start->Risk LowRisk Milligram Scale / Closed System Risk->LowRisk HighRisk Gram Scale / Heating / Open Vessel Risk->HighRisk Gloves1 Double Nitrile Gloves (Change every 15 mins) LowRisk->Gloves1 Gloves2 Laminate Liner (Silver Shield) + Nitrile Outer HighRisk->Gloves2 Check Self-Check: PEG 300 Available? Gloves1->Check Apron Add Chem-Resistant Apron Gloves2->Apron Apron->Check Proceed Proceed to Weighing Check->Proceed

Caption: Decision logic for PPE selection based on experimental scale. Note the critical "Self-Check" for PEG 300 availability before starting.

Part 3: Operational Protocol

Pre-Operational Setup (The "PEG Rule")

Before opening the chemical container, you must establish a decontamination station.[1][2] Water is ineffective for initial phenol decontamination due to low solubility and the "sealing" effect of coagulated protein.[1][2]

  • Requirement: Have a bottle of Polyethylene Glycol 300 or 400 (PEG 300/400) or a specialized phenol decontamination spray (e.g., Diphoterine) within arm's reach.[1][2][3]

  • Why: PEG solubilizes the phenol, pulling it out of the skin layers.[1][2]

Weighing and Transfer

3-(2-Bromoethyl)phenol is typically a low-melting solid or viscous liquid.[1][2][3][4]

  • Step 1: Place the balance inside the fume hood.[1][2] If this is impossible, use a tared vial with a septum cap.

  • Step 2 (Solid): Use a disposable spatula.[1][2][3] Do not reuse spatulas even after washing, as residual phenol can contaminate future sensitive biological assays.[1][2]

  • Step 3 (Liquid/Oil): If the compound has liquefied (melting point is relatively low), do not pour.[1][2][3] Use a positive-displacement pipette or a glass Pasteur pipette to avoid dripping.[1][2][3]

  • Step 4: Wipe the exterior of the receiving flask with a Kimwipe soaked in ethanol before removing it from the hood to ensure no invisible residue remains.[1][2]

Reaction Setup
  • Solvent Choice: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible.[1][2] DMSO increases skin permeability, potentially carrying the toxic phenol/bromide complex deeper into tissues if splashed.[1][2] Use Dichloromethane (DCM) or Ethyl Acetate where chemically appropriate.[1][2][3]

  • Temperature: If heating is required, use a reflux condenser.[1][2] Never heat an open vessel of this compound.[1][2]

Part 4: Emergency Response & Waste Disposal

Exposure Response Protocol
ScenarioImmediate ActionCritical Technical Note
Skin Contact 1. DO NOT flush with water immediately.2.[1][2] Soak area with PEG 300/400 for 15 mins.3.[1][2] Then flush with water.[1][2][5]Water alone can spread the lipophilic phenol over a larger surface area without removing it.[2][3][4]
Eye Contact Flush with water/eyewash for 15 minutes.[2][3][4][5]Hold eyelids open. Speed is critical to prevent corneal opacity.[1][2]
Inhalation Move to fresh air.[2][3][4][5] Seek medical support.Monitor for delayed pulmonary edema (fluid in lungs).[1][2][3][4]
Spill Response Logic

Spill_Response Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Liquid / Oil Type->Liquid Action1 Cover with wet paper towel (Prevent dust) Solid->Action1 Action2 Cover with Absorbent Pads (Do not use paper towels alone) Liquid->Action2 Decon Clean area with Ethanol then Soap/Water Action1->Decon Action2->Decon Waste Dispose as Halogenated Organic Waste Decon->Waste

Caption: Step-by-step spill containment. Note the specific instruction to wet solids to prevent dust generation.[1][2][3][4]

Disposal Strategy
  • Segregation: This compound contains both a phenol and a halogen (bromine).[1][2][3][6]

    • Correct Stream: Halogenated Organic Waste .[1][2]

    • Incorrect Stream: Do not mix with oxidizing acids (Nitric/Perchloric) as phenols can react violently.[1][2][3]

  • Container: Glass or High-Density Polyethylene (HDPE).[1][2][3]

  • Labeling: Clearly mark as "Toxic," "Corrosive," and "Sensitizer."[1][2]

References

  • Sigma-Aldrich. (2024).[1][2][3][7] Safety Data Sheet: 4-(2-Bromoethyl)phenol (Isomer analog for hazard data).[1][2][3][4] Retrieved from

  • University of Queensland. (2021).[1][2] Working Safely with Phenol Guideline. Retrieved from [1][2][3][4]

  • Cornell University EHS. (2023).[1][2] Phenol First Aid Guide and PPE. Retrieved from [1][2][3][4]

  • Ansell. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from [1][2][3][4]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 85642, 4-(2-Bromoethyl)phenol. Retrieved from [1][2][3][4]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.